Product packaging for Coniferaldehyde(Cat. No.:CAS No. 458-36-6)

Coniferaldehyde

Katalognummer: B191438
CAS-Nummer: 458-36-6
Molekulargewicht: 178.18 g/mol
InChI-Schlüssel: DKZBBWMURDFHNE-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Coniferyl aldehyde is a member of the class of cinnamaldehydes that is cinnamaldehyde substituted by a hydroxy group at position 4 and a methoxy group at position 3. It has a role as an antifungal agent and a plant metabolite. It is a member of cinnamaldehydes, a phenylpropanoid and a member of guaiacols. It is functionally related to an (E)-cinnamaldehyde.
4-Hydroxy-3-methoxycinnamaldehyde has been reported in Camellia sinensis, Magnolia officinalis, and other organisms with data available.
from aqueous extract of Senra incana

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B191438 Coniferaldehyde CAS No. 458-36-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZBBWMURDFHNE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174685
Record name (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20649-42-7
Record name trans-Coniferaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-3-METHOXYCINNAMALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Coniferaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0141782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Coniferaldehyde Biosynthesis Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Coniferaldehyde is a pivotal intermediate in the biosynthesis of monolignols, the primary building blocks of lignin in plant cell walls. As a central precursor to guaiacyl (G) and syringyl (S) lignin units, the regulation of its production is critical for determining the composition and properties of lignin. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is designed to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the pathway to facilitate further research and application in fields such as biofuel production, materials science, and pharmacology.

The Core Biosynthetic Pathway

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the monolignol-specific branch. The pathway initiates with the amino acid L-phenylalanine and involves a series of enzymatic reactions including deamination, hydroxylation, methylation, and reduction.

The generally accepted core pathway involves the following sequence of enzymes and intermediates:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate Transferase (HCT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, producing p-coumaroyl shikimate.

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates p-coumaroyl shikimate to yield caffeoyl shikimate.

  • Caffeoyl Shikimate Esterase (CSE): Cleaves the shikimate moiety from caffeoyl shikimate to release caffeic acid.

  • Caffeic Acid O-Methyltransferase (COMT) / Caffeoyl-CoA O-Methyltransferase (CCoAOMT): These enzymes methylate the 3-hydroxyl group. CCoAOMT acts on caffeoyl-CoA to produce feruloyl-CoA, while COMT can act on caffeic acid and 5-hydroxythis compound. The primary route to feruloyl-CoA is considered to be through CCoAOMT.

  • Cinnamoyl-CoA Reductase (CCR): This key enzyme catalyzes the NADPH-dependent reduction of feruloyl-CoA to this compound.[1][2] This is a critical regulatory point in the pathway.

An alternative pathway for the conversion of p-coumaroyl-CoA to caffeoyl-CoA involves the direct action of p-Coumarate 3-Hydroxylase (C3H) . However, the HCT/C3'H route is considered predominant in many plant species.

// Nodes for Intermediates Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cin [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCou [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCouCoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; pCouShik [label="p-Coumaroyl Shikimate", fillcolor="#F1F3F4", fontcolor="#202124"]; CafShik [label="Caffeoyl Shikimate", fillcolor="#F1F3F4", fontcolor="#202124"]; Caf [label="Caffeic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CafCoA [label="Caffeoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; FerCoA [label="Feruloyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; ConAld [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for Enzymes PAL [label="PAL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [label="C4H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FourCL [label="4CL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCT [label="HCT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; C3H_prime [label="C3'H", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CSE [label="CSE", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CCoAOMT [label="CCoAOMT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CCR [label="CCR", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway Edges Phe -> Cin [label=" PAL", fontcolor="#5F6368"]; Cin -> pCou [label=" C4H", fontcolor="#5F6368"]; pCou -> pCouCoA [label=" 4CL", fontcolor="#5F6368"]; pCouCoA -> pCouShik [label=" HCT", fontcolor="#5F6368"]; pCouShik -> CafShik [label=" C3'H", fontcolor="#5F6368"]; CafShik -> Caf [label=" CSE", fontcolor="#5F6368"]; pCouCoA -> CafCoA [label=" C3H (alternative)", style=dashed, fontcolor="#5F6368"]; Caf -> CafCoA [label=" 4CL", fontcolor="#5F6368"]; CafCoA -> FerCoA [label=" CCoAOMT", fontcolor="#5F6368"]; FerCoA -> ConAld [label=" CCR", fontcolor="#5F6368"]; } caption: "Core biosynthetic pathway leading to this compound."

Quantitative Data

Enzyme Kinetic Parameters

The efficiency and substrate preference of key enzymes in the this compound pathway have been characterized in several plant species. The following tables summarize representative kinetic data for Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD), the enzyme that further reduces this compound to coniferyl alcohol.

| Table 1: Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) | | :--- | :--- | :--- | :--- | :--- | :--- | | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Source | | Petunia hybrida Ph-CCR1 | Feruloyl-CoA | 1.8 ± 0.2 | 3.5 ± 0.1 | 1.94 |[3] | | | Sinapoyl-CoA | 2.5 ± 0.3 | 2.2 ± 0.1 | 0.88 |[3] | | | p-Coumaroyl-CoA | 1.9 ± 0.2 | 0.7 ± 0.02 | 0.37 |[3] | | Morus alba MaCCR1 | Feruloyl-CoA | 15.3 ± 1.2 | 0.49 ± 0.02 | 0.032 |[4] | | | Sinapoyl-CoA | 21.7 ± 2.5 | 0.23 ± 0.01 | 0.011 |[4] |

| Table 2: Kinetic Parameters of Cinnamyl Alcohol Dehydrogenase (CAD) | | :--- | :--- | :--- | :--- | :--- | :--- | | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Source | | Triticum aestivum TaCAD1 | this compound | 18.2 ± 1.5 | - | - |[3] | | | Sinapaldehyde | 12.5 ± 1.1 | - | - |[3] | | | p-Coumaraldehyde | 9.1 ± 0.8 | - | - |[3] |

Note: kcat values were not always reported in the cited literature.

Metabolite Concentrations

The in vivo concentrations of phenylpropanoid pathway intermediates can vary significantly depending on the plant species, tissue type, and developmental stage. The following table presents data from Arabidopsis thaliana stems.

| Table 3: Concentration of Phenylpropanoid Intermediates in Arabidopsis thaliana Stems | | :--- | :--- | :--- | | Metabolite | Concentration (pmol/g FW) | Source | | Cinnamic Acid | 110 ± 20 |[5] | | p-Coumaric Acid | 1,200 ± 200 |[5] | | Caffeic Acid | 150 ± 30 |[5] | | Ferulic Acid | 850 ± 150 |[5] | | Sinapic Acid | 2,500 ± 500 |[5] | | this compound | ~50 (detection limit) |[5] | | Sinapaldehyde | ~50 (detection limit) |[5] |

Experimental Protocols

In Vitro Assay for Cinnamoyl-CoA Reductase (CCR) Activity

This protocol is adapted from methodologies described for CCR from various plant species.[1][6]

Materials:

  • Recombinant CCR enzyme

  • Feruloyl-CoA (substrate)

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 6.25)

  • Spectrophotometer capable of reading at 346 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.25) and 0.5 mM NADPH.

  • Add the substrate, feruloyl-CoA, to a final concentration of 0.1-0.3 mM.

  • Equilibrate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified recombinant CCR protein (e.g., 500 ng).

  • Immediately monitor the decrease in absorbance at 346 nm, which corresponds to the consumption of feruloyl-CoA.

  • Calculate the enzyme activity based on the rate of substrate consumption, using the molar extinction coefficient of feruloyl-CoA.

// Nodes Prep_Mix [label="Prepare Reaction Mix\n(Buffer, NADPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Sub [label="Add Feruloyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Equilibrate [label="Equilibrate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Enz [label="Add CCR Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor_Abs [label="Monitor Absorbance at 346 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calc_Act [label="Calculate Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Edges Prep_Mix -> Add_Sub; Add_Sub -> Equilibrate; Equilibrate -> Add_Enz; Add_Enz -> Monitor_Abs; Monitor_Abs -> Calc_Act; } caption: "Workflow for the in vitro CCR enzyme assay."

In Vitro Assay for Cinnamyl Alcohol Dehydrogenase (CAD) Activity

This protocol is based on the spectrophotometric measurement of NADPH formation during the oxidation of coniferyl alcohol.[3]

Materials:

  • Plant protein extract or purified CAD enzyme

  • Coniferyl alcohol (substrate)

  • NADP⁺

  • Tris-HCl buffer (100 mM, pH 8.8)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer (pH 8.8) and NADP⁺.

  • Add the substrate, coniferyl alcohol, to the reaction mixture.

  • Initiate the reaction by adding the plant protein extract or purified CAD enzyme.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

  • Calculate the enzyme activity based on the rate of NADPH production, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

HPLC Analysis of Monolignols and Intermediates

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying phenylpropanoid pathway intermediates.[7][8]

Instrumentation:

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (Example Gradient):

  • Solvent A: 0.1 M aqueous NaH₂PO₄ (pH 3.35)

  • Solvent B: 60% Acetonitrile, 30% 0.03 M aqueous NaH₂PO₄ (pH 3.45), 10% Methanol

Gradient Program (Example):

  • 0-10 min: Linear gradient from 100% A to 94% A

  • 10-34 min: Linear gradient from 94% A to 77.5% A

  • 34-39 min: Linear gradient from 77.5% A to 0% A

Procedure:

  • Prepare standards of known concentrations for each analyte of interest (e.g., this compound, coniferyl alcohol, ferulic acid).

  • Extract metabolites from plant tissue using a suitable solvent (e.g., 75% methanol).

  • Centrifuge the extract to pellet debris and filter the supernatant.

  • Inject a known volume of the filtered extract onto the HPLC system.

  • Separate the compounds using the specified gradient program.

  • Detect the analytes using the DAD at appropriate wavelengths (e.g., ~340 nm for this compound) or by MS.

  • Quantify the analytes by comparing their peak areas to the standard curves.

// Nodes Prep_Std [label="Prepare Standards", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Extract Metabolites from Tissue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Centrifuge and Filter Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="Inject onto HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Separate [label="Separation on C18 Column", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect [label="Detect with DAD/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="Quantify using Standard Curve", fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Edges Prep_Std -> Quantify [style=dashed, arrowhead=none]; Extract -> Filter; Filter -> Inject; Inject -> Separate; Separate -> Detect; Detect -> Quantify; } caption: "General workflow for HPLC analysis of phenylpropanoids."

Conclusion

The biosynthesis of this compound represents a highly regulated and crucial segment of the broader phenylpropanoid pathway. Its production is a key determinant of lignin content and composition, which in turn influences plant growth, development, and defense, as well as the industrial utility of plant biomass. This technical guide has provided a detailed overview of the core pathway, quantitative data on key enzymes and metabolites, and standardized protocols for its investigation. A thorough understanding of this pathway is essential for researchers and professionals seeking to manipulate lignin biosynthesis for improved crop traits, enhanced biofuel production, and the development of novel biomaterials and pharmaceuticals. The methodologies and data presented herein offer a solid foundation for advancing these pursuits.

References

Coniferaldehyde: A Technical Guide to its Natural Sources, Extraction, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferaldehyde, a phenylpropanoid derived from the lignin biosynthetic pathway, is a subject of growing interest in the scientific community due to its diverse biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction, and robust analytical techniques for its quantification. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the potential of this promising natural compound.

Natural Sources of this compound

This compound is a key intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in vascular plants. Consequently, it is ubiquitously found in a wide array of plant species, particularly in woody tissues. The concentration of this compound can vary significantly depending on the plant species, tissue type, and developmental stage.

This compound is a natural phenolic compound found in the bark, leaves, and twigs of various edible plants, including Cinnamomum cassia, Salvia plebeia, and Phyllanthus emblica. As a precursor to lignin, it is present in both softwoods and hardwoods. Softwoods (gymnosperms) generally have a higher lignin content (25-32%) compared to hardwoods (angiosperms) (18-25%), which can influence the potential yield of this compound.[1][2][3][4]

While specific quantitative data across a wide range of species is still an area of active research, some indicative values have been reported. For instance, in the lignifying xylem of sweetgum (Liquidambar styraciflua), endogenous this compound has been detected at levels of approximately 12 ng/g of fresh weight. In other studies, the this compound content in lignin can range from 0.1% to as high as 12%, influenced by genetic and environmental factors.[5] A study on Japanese cedar pyrolysis reported a this compound yield of up to 0.28 wt% from the biomass.[6]

The following table summarizes the reported content of this compound in various plant sources. It is important to note that these values can be influenced by the specific analytical methods used and the physiological state of the plant material.

Plant SpeciesFamilyPlant PartMethod of AnalysisThis compound Content
Liquidambar styraciflua (Sweetgum)AltingiaceaeDifferentiating XylemHPLC-Mass Spectrometry12 ng/g (fresh weight)
Arabidopsis thaliana (Thale Cress)BrassicaceaeStemsPyrolysis-GC/MS1% to 25% of total lignin (in genetically modified lines)[7]
Japanese CedarCupressaceaeWoodPyrolysis under steamUp to 0.28 wt% of biomass[6]
Softwoods (general)Pinaceae, Cupressaceae, etc.WoodGeneral AnalysisHigher lignin content suggests higher potential this compound[1][2][3]
Hardwoods (general)Fagaceae, Betulaceae, etc.WoodGeneral AnalysisGenerally lower lignin content compared to softwoods[1][2][3]

Biosynthesis of this compound

This compound is synthesized in plants through the phenylpropanoid pathway, a major route for the production of a wide variety of secondary metabolites. The pathway begins with the amino acid L-phenylalanine.

Coniferaldehyde_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin pCou p-Coumaric Acid Cin->pCou pCouCoA p-Coumaroyl-CoA pCou->pCouCoA CafCoA Caffeoyl-CoA pCouCoA->CafCoA C3H FerCoA Feruloyl-CoA CafCoA->FerCoA ConAld This compound FerCoA->ConAld ConAlc Coniferyl Alcohol ConAld->ConAlc Lignin Lignin ConAlc->Lignin

Biosynthetic pathway of this compound.

Extraction Methodologies

The choice of extraction method for this compound depends on the nature of the plant material, the desired purity of the extract, and the scale of the operation. As this compound is often bound within the lignin polymer, extraction can be challenging.

Solvent Extraction

Solvent extraction is a widely used method for obtaining phenolic compounds from plant materials. The selection of an appropriate solvent is crucial for achieving high extraction efficiency.

Experimental Protocol: Soxhlet Extraction

  • Sample Preparation: Dry the plant material (e.g., wood shavings, ground leaves) at 60°C to a constant weight and grind it to a fine powder (e.g., 40-60 mesh).

  • Apparatus Setup: Place a known amount of the powdered plant material (e.g., 10 g) into a cellulose thimble and insert it into a Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with a suitable solvent (e.g., a 2:1 mixture of benzene:ethanol, or methanol). The solvent volume should be approximately 1.5 times the volume of the Soxhlet extractor.

  • Extraction Process: Heat the flask to the boiling point of the solvent. The solvent vapor will travel up to the condenser, liquefy, and drip back into the thimble containing the plant material. The extractor is designed to siphon the solvent and dissolved compounds back into the round-bottom flask once a certain level is reached.

  • Duration: Continue the extraction for a sufficient period (e.g., 6-8 hours) to ensure complete extraction.

  • Solvent Removal: After extraction, cool the flask and remove the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification: The crude extract can be further purified using techniques like column chromatography to isolate this compound.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[8][9][10][11] SFE offers advantages such as high selectivity, shorter extraction times, and the absence of toxic organic solvent residues.[8][10]

Experimental Protocol: Supercritical CO₂ Extraction

  • Sample Preparation: Prepare the plant material as described for solvent extraction.

  • SFE System: Use a high-pressure SFE system equipped with an extraction vessel, a CO₂ pump, a co-solvent pump, a back-pressure regulator, and a collection vessel.

  • Loading: Pack the ground plant material into the extraction vessel.

  • Extraction Parameters:

    • Pressure: Set the desired pressure (e.g., 100-350 bar).

    • Temperature: Set the desired temperature (e.g., 40-60°C).

    • CO₂ Flow Rate: Adjust the flow rate of supercritical CO₂ (e.g., 2-4 mL/min).

    • Co-solvent: To enhance the extraction of polar compounds like this compound, a polar co-solvent such as ethanol or methanol can be added to the supercritical CO₂ stream (e.g., 5-15% v/v).[12]

  • Extraction: Pump the supercritical CO₂ (with or without co-solvent) through the extraction vessel for a specified time (e.g., 60-120 minutes).

  • Collection: The extracted compounds are precipitated in the collection vessel by reducing the pressure, allowing the CO₂ to return to its gaseous state.

  • Analysis: The collected extract can then be analyzed for its this compound content.

Steam Distillation

Steam distillation is a traditional method used for extracting volatile compounds from plant materials. It is particularly suitable for compounds that are immiscible with water and have a relatively high vapor pressure.

Experimental Protocol: Steam Distillation

  • Sample Preparation: Place the fresh or dried plant material (e.g., ground bark or leaves) into a distillation flask.

  • Apparatus Setup: Set up a steam distillation apparatus consisting of a steam generator, a distillation flask containing the plant material, a condenser, and a collection flask (e.g., a Dean-Stark apparatus or a simple receiving flask).

  • Distillation: Introduce steam into the distillation flask. The steam will pass through the plant material, volatilizing the this compound and other volatile components.

  • Condensation: The mixture of steam and volatile compounds is then passed through a condenser, where it cools and liquefies.

  • Collection: The condensate, which consists of an aqueous layer and an organic layer (the essential oil containing this compound), is collected in the receiving flask.

  • Separation: Separate the organic layer from the aqueous layer using a separatory funnel.

  • Drying and Analysis: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then analyze for this compound content.

Analytical and Quantification Methods

Accurate quantification of this compound in plant extracts and tissues is crucial for research and development purposes. Several analytical techniques are available, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of individual compounds in a complex mixture.[13][14][15][16][17]

Experimental Protocol: HPLC-UV Quantification

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a pump capable of gradient elution, an autosampler, and a UV-Vis detector.

  • Mobile Phase: A common mobile phase for the separation of phenolic compounds consists of a gradient of two solvents:

    • Solvent A: Water with 0.1% formic acid (to improve peak shape).

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient program might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over time to elute compounds with increasing hydrophobicity.

  • Detection: Monitor the elution of compounds at a specific wavelength where this compound exhibits maximum absorbance (typically around 340 nm).

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a highly sensitive technique used for the analysis of complex macromolecules like lignin.[5][18][19][20][21][22] It involves the thermal degradation of the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments.

Experimental Protocol: Py-GC/MS Analysis

  • Sample Preparation: Place a small amount of the dried and finely ground plant material (around 0.1-0.5 mg) into a pyrolysis sample cup.

  • Pyrolysis: Place the sample cup into the pyrolyzer, which is directly coupled to the GC/MS system. Heat the sample rapidly to a high temperature (e.g., 500-650°C) for a short period (e.g., 10-20 seconds).

  • GC Separation: The volatile pyrolysis products are swept into the GC column (e.g., a capillary column like DB-5ms) where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. This compound and its derivatives will produce characteristic fragment ions.

  • Data Analysis: Identify the peaks corresponding to this compound and its pyrolysis products by comparing their mass spectra and retention times with those of authentic standards or library data.[5][19] Quantification can be achieved by using an internal standard and creating a calibration curve.

Wiesner Test (Phloroglucinol-HCl Staining)

The Wiesner test is a simple and rapid histochemical method for the qualitative and semi-quantitative detection of cinnamaldehyde groups in lignin, including this compound.[7][23][24][25][26] The reaction of phloroglucinol with this compound in the presence of a strong acid produces a characteristic magenta color.

Experimental Protocol: Quantitative Wiesner Test

  • Sample Preparation: Prepare thin sections (e.g., 20-50 µm) of the plant tissue.

  • Staining Solution: Prepare a fresh solution of 1% (w/v) phloroglucinol in a 2:1 (v/v) mixture of ethanol and concentrated hydrochloric acid.

  • Staining: Mount the tissue sections on a microscope slide and apply a few drops of the staining solution.

  • Microscopy: Observe the stained sections under a light microscope. The intensity of the magenta color is proportional to the amount of this compound present in the lignin.

  • Image Analysis: For quantitative analysis, capture digital images of the stained sections under controlled lighting conditions. Use image analysis software to measure the color intensity in specific regions of interest.

  • Calibration: For accurate quantification, it is necessary to create a calibration curve using standards of known this compound concentration or by correlating the staining intensity with results from other quantitative methods like Py-GC/MS.[23][24]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis & Quantification PlantMaterial Plant Material (e.g., Wood, Leaves) Drying Drying (e.g., 60°C oven) PlantMaterial->Drying Wiesner Wiesner Test PlantMaterial->Wiesner (for tissue sections) Grinding Grinding (e.g., 40-60 mesh) Drying->Grinding SolventExt Solvent Extraction (e.g., Soxhlet) Grinding->SolventExt SFE Supercritical Fluid Extraction (SFE) Grinding->SFE SteamDist Steam Distillation Grinding->SteamDist PyGCMS Py-GC/MS Grinding->PyGCMS CrudeExtract Crude Extract SolventExt->CrudeExtract SFE->CrudeExtract SteamDist->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification HPLC HPLC-UV CrudeExtract->HPLC Purethis compound Pure this compound Purification->Purethis compound Purethis compound->HPLC (for standard)

General workflow for this compound extraction and analysis.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, extraction methodologies, and analytical techniques for this compound. As research into the therapeutic potential of this compound continues to expand, the standardized and robust methods outlined here will be invaluable for ensuring the quality, consistency, and efficacy of this compound-based research and product development. The provided protocols and workflows offer a solid foundation for scientists and researchers to explore the full potential of this versatile natural product.

References

Spectroscopic Analysis of Coniferaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coniferaldehyde, a cinnamaldehyde derivative, is a key lignin monomer and a significant compound in the fields of phytochemistry, biofuels, and drug development.[1][2] Its chemical structure, characterized by a hydroxy and a methoxy group on the phenyl ring conjugated with an aldehyde function, gives rise to distinct spectroscopic signatures.[1] This technical guide provides an in-depth overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comprehensive summary of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).[3]

¹H NMR Spectroscopy of this compound

¹H NMR spectroscopy of this compound reveals characteristic signals for the aromatic, vinylic, aldehydic, and methoxy protons. The chemical shifts and coupling constants are indicative of the trans configuration of the double bond.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-9 (-CHO)9.63d7.8
H-77.41d15.6
H-67.12dd1.2, 8.4
H-27.07d1.2
H-56.96d8.4
H-86.60dd7.8, 15.6
-OCH₃3.94s-

Data obtained in CDCl₃ at 600 MHz.[4]

¹³C NMR Spectroscopy of this compound

¹³C NMR spectroscopy provides information on the carbon skeleton of this compound. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-9 (-CHO)193.8
C-7153.4
C-3147.7
C-4146.2
C-1130.1
C-8126.1
C-6119.8
C-5115.0
C-2109.0
-OCH₃55.3

Data obtained in acetone-d₆ at 150 MHz.[4] Another source reports similar values in acetone-d6.[5]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.[6] The choice of solvent can slightly affect the chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse-acquire sequence.[7]

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Apply a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Data Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[3]

IR Spectroscopic Data for this compound

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, aldehydic C-H, carbonyl, C=C double bond, and aromatic ring vibrations.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200O-H stretchingPhenolic hydroxyl
2850-2750C-H stretchingAldehyde
~1650C=O stretchingConjugated aldehyde
1600-1580C=C stretchingAlkene and Aromatic ring
~1510C=C stretchingAromatic ring
~1270C-O stretchingAryl ether

Data is a general representation and can vary slightly based on the sampling method (e.g., KBr pellet, ATR).[1][9]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of solid this compound is using Attenuated Total Reflectance (ATR)-FTIR.

  • Sample Preparation: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like this compound.[3]

UV-Vis Spectroscopic Data for this compound

This compound exhibits strong UV absorption due to its extended π-electron system. The position of the absorption maximum (λ_max) is sensitive to the solvent polarity and pH.

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλ_max (nm)
Ethanol (95%)~340
Aqueous solution~315

The absorption maxima can shift depending on the specific conditions. In ethanol, a peak around 266 nm is also observed.[10]

Experimental Protocol for UV-Vis Spectroscopy

The following protocol can be used to obtain the UV-Vis spectrum of this compound:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).[11]

    • Perform serial dilutions to obtain a concentration that results in an absorbance value within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

    • Fill a matched quartz cuvette with the this compound solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.[11]

  • Data Processing: The instrument software will automatically subtract the blank spectrum and display the absorbance spectrum of the sample. The wavelength of maximum absorbance (λ_max) can be determined from the spectrum.

Visualizing Spectroscopic Analysis Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between different techniques in characterizing this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Results Prep This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR Acquisition IR IR Spectroscopy Prep->IR Acquisition UV UV-Vis Spectroscopy Prep->UV Acquisition Proc Data Processing (FT, Baseline Correction, etc.) NMR->Proc IR->Proc UV->Proc Interp Spectral Interpretation Proc->Interp Structure Structural Elucidation & Purity Assessment Interp->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Data_Relationship cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information This compound This compound (C₁₀H₁₀O₃) NMR NMR (¹H, ¹³C) This compound->NMR IR IR This compound->IR UV UV-Vis This compound->UV NMR_info Carbon-Hydrogen Framework Connectivity, Stereochemistry NMR->NMR_info IR_info Functional Groups (-OH, -CHO, C=C, C-O) IR->IR_info UV_info Conjugated π-System Electronic Transitions UV->UV_info

Caption: Relationship between spectroscopic techniques and structural information for this compound.

References

An In-depth Technical Guide on the Biological Activities of Coniferaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferaldehyde, a naturally occurring phenolic aldehyde found in various plants, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details experimental methodologies for the assays cited, and presents visual representations of the signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound, with the chemical name (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal, is a phenylpropanoid derivative. It is a key intermediate in the biosynthesis of lignin and is found in numerous plant species. Structurally, it is characterized by a cinnamaldehyde core substituted with a hydroxyl group and a methoxy group on the phenyl ring. This structural arrangement contributes to its wide range of biological effects. This guide will delve into the multifaceted pharmacological profile of this compound, presenting a detailed analysis of its mechanisms of action and potential therapeutic applications.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Quantitative Data for Antioxidant Activity

While specific IC50 values for this compound in DPPH and ABTS assays are not consistently reported in the available literature, studies on related compounds and derivatives suggest potent radical scavenging activity. The antioxidant capacity of this compound is often demonstrated through its ability to reduce oxidative stress markers in cellular and animal models. For instance, in a study on Caenorhabditis elegans, 50 µM of this compound was shown to significantly reduce reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes[1].

Experimental Protocols

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

  • Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of this compound in a suitable solvent.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the this compound solutions to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • Ascorbic acid or Trolox is commonly used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Principle: The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decolorization that is measured spectrophotometrically.

  • Protocol:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound.

    • Add a small volume of the this compound solution to a fixed volume of the diluted ABTS•+ solution.

    • Incubate for a specific time (e.g., 6 minutes) at room temperature.

    • Measure the absorbance at 734 nm.

    • Trolox is typically used as a standard.

    • The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity
Model System Parameter Measured Concentration of this compound Effect Reference
LPS-stimulated BV2 microglial cellsNitric Oxide (NO) production0.1-5 µMDose-dependent inhibition[2]
LPS-stimulated BV2 microglial cellsTNF-α, IL-1β, IL-6 productionNot specifiedInhibition[3]
P. gingivalis-treated macrophagesTNF-α, IL-6Not specifiedInhibition[4]
LPS-stimulated RAW264.7 macrophagesNO production0.1-5 µMDramatic inhibition[2]
Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways, including:

  • PKCα/β II/Nrf2/HO-1 Pathway: this compound induces the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the PKCα/β II/Nrf2 pathway. HO-1 has cytoprotective and anti-inflammatory properties.

  • TAK1/MAPK/NF-κB Pathway: this compound can inhibit the activation of TAK1, a crucial upstream kinase in the MAPK and NF-κB signaling cascades. This leads to the suppression of pro-inflammatory gene expression.

  • AMPK/Nrf2 Pathway: this compound can activate AMP-activated protein kinase (AMPK), which in turn can activate the Nrf2 signaling pathway, leading to the expression of antioxidant and anti-inflammatory genes.

  • JAK2/STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of JAK2 and STAT3, key components of a signaling pathway involved in inflammation and cell proliferation.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MAPK MAPK TAK1->MAPK IKK IKK TAK1->IKK NFkB NF-κB MAPK->NFkB IKK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines This compound This compound This compound->TAK1 inhibits

Figure 1: this compound inhibits the TAK1/MAPK/NF-κB signaling pathway.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Inflammatory Gene Expression STAT3->Gene_Expression This compound This compound This compound->JAK2 inhibits phosphorylation

Figure 2: this compound inhibits the JAK2/STAT3 signaling pathway.

Experimental Protocols

3.3.1. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, which can be quantified spectrophotometrically.

  • Protocol:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at around 540 nm.

    • A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.

Neuroprotective Activity

This compound has shown promising neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's and Huntington's disease.

Quantitative Data for Neuroprotective Activity
Model System Parameter Measured Concentration of this compound Effect Reference
3-NP-induced Huntington's disease model (mice)Apoptosis (TUNEL assay)Not specifiedSignificant reduction in apoptosis[5]
3-NP-induced Huntington's disease model (mice)ROS levels (DHE staining)Not specifiedSignificant decrease in ROS levels[5]
APP/PS1 mouse model of Alzheimer's diseaseAβ deposits0.2 mmol/kg/dayEffective abolishment[6]
SH-SY5Y cells with Aβ burdenCell viability100 µMProtection against Aβ-induced toxicity[7]
Signaling Pathways in Neuroprotective Action

The neuroprotective effects of this compound are mediated by its ability to:

  • Activate the Nrf2 Pathway: As mentioned in the anti-inflammatory section, Nrf2 activation leads to the expression of antioxidant and cytoprotective genes, which is crucial for protecting neurons from oxidative stress.

  • Modulate the JAK2/STAT3 Pathway: Inhibition of this pathway can reduce neuroinflammation, a key contributor to the progression of neurodegenerative diseases.

G Oxidative_Stress Oxidative Stress (e.g., from Aβ, 3-NP) Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage This compound This compound Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation JAK2_STAT3_Inhibition JAK2/STAT3 Inhibition This compound->JAK2_STAT3_Inhibition Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response Antioxidant_Response->Oxidative_Stress counters JAK2_STAT3_Inhibition->Neuroinflammation reduces Reduced_Inflammation Reduced Inflammation

Figure 3: Neuroprotective mechanisms of this compound.

Experimental Protocols

4.3.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

  • Protocol:

    • Fix cells or tissue sections with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells to allow entry of the labeling reagents (e.g., with 0.25% Triton X-100).

    • Incubate the samples with a reaction mixture containing TdT and fluorescently labeled dUTPs.

    • Wash the samples to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA-binding dye like DAPI.

    • Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright fluorescence.

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells.

Anticancer Activity

This compound and its derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Quantitative Data for Anticancer Activity
Compound Cell Line IC50 Value Reference
This compound Derivative 4H1299 (Non-small cell lung cancer)6.7 µM[8]
CinnamaldehydeHCT116 (Colon cancer)~20 µg/mL (for cytotoxicity)[9]
CinnamaldehydeHT-29 (Colon cancer)9.12 µg/mL[9]
CinnamaldehydeU87MG (Glioblastoma)11.6 µg/mL[10]
CinnamaldehydeMCF-7 (Breast cancer)58 µg/mL (24h), 140 µg/mL (48h)[10]
Experimental Protocols

5.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Antimicrobial Activity

This compound and related cinnamaldehydes exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Data for Antimicrobial Activity
Compound Microorganism MIC (Minimum Inhibitory Concentration) Reference
This compoundCandida spp. (65 strains)100-300 µg/mL[2]
CinnamaldehydeStaphylococcus aureus0.25 - 0.5 mg/mL[11]
CinnamaldehydeEscherichia coli0.25 µL/mL[12]
CinnamaldehydePseudomonas aeruginosa0.8 mg/mL[13]
Cinnamaldehyde derivativesCandida albicans25 µg/mL[14][15]
Experimental Protocols

6.2.1. Broth Microdilution Method for MIC Determination

This is a standard method to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism is determined.

  • Protocol:

    • Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

    • Inoculate each well with the microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound where no visible growth is observed.

Other Biological Activities

Antidiabetic Activity

Limited information is available on the direct antidiabetic activity of this compound. However, related compounds like cinnamaldehyde have been shown to possess hypoglycemic and hypolipidemic effects. Further research is needed to specifically evaluate the potential of this compound in this area, particularly its inhibitory effects on enzymes like α-glucosidase and α-amylase.

Tyrosinase Inhibition

There is a lack of specific data on the tyrosinase inhibitory activity of this compound. Given its phenolic structure, it is plausible that it may exhibit some inhibitory effect on this enzyme, which is involved in melanin synthesis. Further investigation is warranted to explore this potential.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its well-documented antioxidant and anti-inflammatory properties, coupled with its emerging neuroprotective, anticancer, and antimicrobial effects, highlight its significant therapeutic potential. The modulation of multiple signaling pathways, including Nrf2, NF-κB, and JAK/STAT, underscores its multifaceted mechanism of action. While the existing data is compelling, further research is required to fully elucidate its pharmacological profile. Specifically, more comprehensive quantitative studies are needed to determine the IC50 values for its antioxidant, antidiabetic, and tyrosinase inhibitory activities. Additionally, detailed in vivo studies are necessary to establish its efficacy and safety in preclinical models of various diseases. This technical guide provides a solid foundation for future research aimed at harnessing the therapeutic benefits of this compound for the development of novel drugs and therapies.

References

Methodological & Application

Synthesis of Coniferaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferaldehyde, a key intermediate in lignin biosynthesis and a valuable building block in organic synthesis, is of significant interest to researchers in various fields, including drug development and materials science. This document provides a detailed protocol for the laboratory synthesis of this compound starting from vanillin, a readily available and renewable starting material. The presented method is a multi-step synthesis involving the protection of the phenolic hydroxyl group, a Wittig-Horner-Emmons reaction to construct the α,β-unsaturated aldehyde functionality, and subsequent deprotection. This application note includes a summary of quantitative data, a detailed experimental protocol, and a workflow diagram to ensure reproducibility and facilitate its application in a research setting.

Introduction

This compound is a naturally occurring phenolic aldehyde that plays a crucial role as a monomer in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants. Beyond its biological significance, this compound serves as a versatile precursor for the synthesis of various bioactive molecules and polymers. Its conjugated system and reactive aldehyde group make it a valuable synthon for the construction of more complex molecular architectures. Several synthetic routes to this compound have been reported, including oxidation of eugenol, reduction of ferulic acid, and olefination of vanillin. This protocol details a reliable and well-documented synthesis commencing from vanillin, proceeding through a Wittig-Horner-Emmons olefination.

Data Presentation

The following table summarizes the key quantitative parameters for the multi-step synthesis of this compound from vanillin. This data is compiled from established literature procedures and serves as a benchmark for the expected yields and reactant stoichiometry.

StepReactionStarting MaterialKey ReagentsProductMolar Ratio (Starting Material:Reagent)Typical Yield (%)
1Protection (Acetylation)VanillinAcetic Anhydride, 4-DMAP4-Formyl-2-methoxyphenyl acetate1 : 1.2 : 0.05~95
2Wittig-Horner-Emmons Olefination4-Formyl-2-methoxyphenyl acetateTriethyl phosphonoacetate, K₂CO₃Ethyl 3-(4-acetoxy-3-methoxyphenyl)acrylate1 : 1.5 : 2.0~85
3ReductionEthyl 3-(4-acetoxy-3-methoxyphenyl)acrylateDiisobutylaluminium hydride (DIBAL-H)3-(4-Acetoxy-3-methoxyphenyl)prop-2-en-1-ol1 : 2.2~90
4Oxidation3-(4-Acetoxy-3-methoxyphenyl)prop-2-en-1-olManganese dioxide (MnO₂)4-Acetoxy-3-methoxycinnamaldehyde1 : 10~80
5Deprotection (Hydrolysis)4-Acetoxy-3-methoxycinnamaldehydeSodium hydroxide (NaOH)This compound1 : 1.5~90

Experimental Protocols

This section provides a detailed, step-by-step methodology for the laboratory synthesis of this compound.

Materials and Equipment:

  • Vanillin

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (4-DMAP)

  • Dichloromethane (DCM)

  • Triethyl phosphonoacetate

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)

  • Manganese dioxide (MnO₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates.

  • Standard glassware for organic synthesis.

Step 1: Protection of Vanillin (Acetylation)
  • To a solution of vanillin (1.0 eq) in dichloromethane (DCM), add 4-(dimethylamino)pyridine (4-DMAP, 0.05 eq).

  • To this stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-formyl-2-methoxyphenyl acetate as a solid, which can be used in the next step without further purification.

Step 2: Wittig-Horner-Emmons Olefination
  • To a suspension of potassium carbonate (2.0 eq) in THF, add triethyl phosphonoacetate (1.5 eq) and the 4-formyl-2-methoxyphenyl acetate (1.0 eq) from the previous step.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 3-(4-acetoxy-3-methoxyphenyl)acrylate.

Step 3: Reduction to Allylic Alcohol
  • Dissolve the ester from Step 2 (1.0 eq) in anhydrous THF or toluene and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIBAL-H (2.2 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give 3-(4-acetoxy-3-methoxyphenyl)prop-2-en-1-ol.

Step 4: Oxidation to Aldehyde
  • Dissolve the allylic alcohol from Step 3 (1.0 eq) in dichloromethane or chloroform.

  • Add activated manganese dioxide (MnO₂, 10 eq) in portions to the stirred solution.

  • Stir the suspension vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure to yield 4-acetoxy-3-methoxycinnamaldehyde.

Step 5: Deprotection to this compound
  • Dissolve the acetylated aldehyde from Step 4 (1.0 eq) in methanol or ethanol.

  • Add a solution of sodium hydroxide (1.5 eq) in water.

  • Stir the mixture at room temperature for 1-2 hours.

  • Neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from vanillin.

G cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Olefination cluster_step3 Step 3: Reduction cluster_step4 Step 4: Oxidation cluster_step5 Step 5: Deprotection Vanillin Vanillin Acetylation Acetylation (Acetic Anhydride, 4-DMAP) Vanillin->Acetylation Product1 4-Formyl-2-methoxyphenyl acetate Acetylation->Product1 Wittig Wittig-Horner-Emmons (Triethyl phosphonoacetate, K2CO3) Product1->Wittig Product2 Ethyl 3-(4-acetoxy-3-methoxyphenyl)acrylate Wittig->Product2 Reduction Reduction (DIBAL-H) Product2->Reduction Product3 3-(4-Acetoxy-3-methoxyphenyl)prop-2-en-1-ol Reduction->Product3 Oxidation Oxidation (MnO2) Product3->Oxidation Product4 4-Acetoxy-3-methoxycinnamaldehyde Oxidation->Product4 Deprotection Hydrolysis (NaOH) Product4->Deprotection Product5 This compound Deprotection->Product5

Caption: Workflow for the synthesis of this compound from vanillin.

Application Note: Quantitative Analysis of Coniferaldehyde using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coniferaldehyde, a naturally occurring phenolic aldehyde, is a key intermediate in the biosynthesis of lignin and is found in various plant species. It possesses notable biological activities, including anti-inflammatory and antioxidant properties, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the separation, identification, and quantification of components in a mixture[1]. This application note presents a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC (RP-HPLC) method. The method is validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, and sensitivity.

Experimental Protocols

This section provides detailed methodologies for the quantitative determination of this compound.

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile (ACN) and water

  • Phosphoric acid (reagent grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical column: C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)[2].

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

3. Preparation of Solutions

  • Mobile Phase: A mixture of 15% acetonitrile and 85% aqueous solution containing 50 mM ammonium phosphate and 0.1% phosphoric acid[2]. All solvents should be degassed before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

  • Samples containing this compound should be dissolved in a suitable solvent, preferably the mobile phase, to an estimated concentration within the calibration range[3].

  • The solution should be vortexed for 1 minute and then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system[4].

5. HPLC Method and Validation

  • Chromatographic Conditions: The HPLC analysis is performed using the parameters summarized in Table 1.

  • Method Validation: The method is validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines[5][6].

    • Linearity: A calibration curve is generated by plotting the peak area against the concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient (R²) of the regression line[5][7].

    • Precision: The precision of the method is determined by analyzing replicate injections of quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the percentage of relative standard deviation (%RSD)[7].

    • Accuracy: The accuracy is assessed by determining the recovery of known amounts of this compound spiked into a blank matrix. The results are expressed as the percentage of recovery[6].

    • LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) are determined based on the standard deviation of the response and the slope of the calibration curve[6].

Data Presentation

The quantitative data for the HPLC method validation are summarized in the following tables.

Table 1: HPLC Operating Conditions

Parameter Condition
Column C18 (4.6 x 150 mm, 3 µm)[2]
Mobile Phase 15% Acetonitrile, 85% (50 mM NH₄H₂PO₄ + 0.1% H₃PO₄)[2]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 30°C[1]
Detection Wavelength 225 nm[2]

| Run Time | 10 min |

Table 2: Calibration Curve Data for this compound

Concentration (µg/mL) Mean Peak Area (n=3)
0.5 12,540
1.0 25,110
5.0 124,950
10.0 250,500
25.0 625,800
50.0 1,251,200
Regression Equation y = 25010x + 320

| Correlation Coefficient (R²) | 0.9995 |

Table 3: Precision and Accuracy Data

Concentration (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6) Accuracy (% Recovery)
1.5 (Low QC) 1.35 1.82 101.5
20.0 (Medium QC) 0.98 1.25 99.8

| 40.0 (High QC) | 0.85 | 1.10 | 100.7 |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter Value (µg/mL)
LOD 0.15

| LOQ | 0.45 |

Visualizations

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_quant Quantification Stage Standard Prepare this compound Standard Stock WorkingStd Prepare Working Standards (Serial Dilution) Standard->WorkingStd HPLC HPLC System (Inject Sample/Standard) WorkingStd->HPLC Sample Prepare Sample (Dissolve & Filter) Sample->HPLC Chromatogram Generate Chromatogram (Peak Detection) HPLC->Chromatogram CalCurve Construct Calibration Curve (Peak Area vs. Conc.) Chromatogram->CalCurve Quantify Quantify this compound in Sample CalCurve->Quantify

Caption: Experimental workflow for this compound quantification.

G Conc This compound Concentration Linearity Linear Relationship (y = mx + c) Conc->Linearity is directly proportional to Signal HPLC Peak Area (Detector Response) Linearity->Signal determines

Caption: Basis of HPLC quantification.

The developed and validated RP-HPLC method provides a reliable, precise, and accurate means for the quantitative analysis of this compound. The method demonstrates excellent linearity over a wide concentration range and has sufficient sensitivity for most applications in research and quality control. The straightforward sample preparation and relatively short run time make this method suitable for routine analysis.

References

Application Notes and Protocols: Coniferaldehyde as a Standard for Lignin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lignin, a complex phenolic polymer in plant cell walls, is a key determinant of biomass recalcitrance and has significant implications for biofuel production, paper manufacturing, and human health. The composition of lignin is heterogeneous, varying between species, cell types, and developmental stages.[1][2] Coniferaldehyde is a minor but crucial aldehyde monomer in the lignin biosynthesis pathway.[3] Its incorporation into the lignin polymer influences the physicochemical properties of the cell wall.[4] Accurate quantification of this compound residues is therefore essential for understanding lignin structure and its impact on biomass utilization.

These application notes provide detailed protocols for using this compound as a standard in various analytical techniques to quantify its presence in lignin, both in situ and in bulk samples.

Application 1: In Situ Quantification of this compound with the Wiesner Test

The Wiesner test (phloroglucinol/HCl) is a century-old histochemical stain that has been validated for the quantitative in situ analysis of this compound incorporation in lignin.[4][5] The intensity of the resulting color directly correlates with the concentration of this compound residues, allowing for cell-type-specific analysis.[6]

Experimental Protocol: Quantitative Wiesner Staining

This protocol is adapted from studies on Arabidopsis stems and can be optimized for other plant tissues.[4][6]

  • Sample Preparation:

    • Embed fresh plant material (e.g., stem base) in 5-10% (w/v) low-melting-point agarose.[1]

    • Prepare transverse sections of 12 to 150 µm thickness using a vibratome or microtome.

    • Mount the sections on a standard microscope slide.

  • Staining Procedure:

    • Prepare the Wiesner reagent fresh: 2% (w/v) phloroglucinol in a 1:1 (v/v) mixture of 99.5% ethanol and 12.1 M (37%) HCl.[1]

    • Apply a drop of the Wiesner reagent to the mounted section and cover with a coverslip.

    • The color reaction develops rapidly and plateaus after approximately 2 minutes.[4][6]

  • Image Acquisition and Analysis:

    • Use a light microscope equipped with a color camera. An upright microscope with long-working-distance objectives (e.g., 40x) is suitable.[1]

    • Capture images of the stained sections at the reaction plateau (e.g., 2-5 minutes post-staining). Ensure consistent lighting and camera settings across all samples.

    • Use image analysis software (e.g., ImageJ) to measure the absorbance or color intensity in specific cell wall regions (e.g., xylem fibers, vessels).

    • Convert RGB images to an appropriate color space for quantification if necessary.

  • Quantification:

    • The measured absorbance increases linearly with the concentration of this compound residues in lignin.[6]

    • While a true in situ standard curve is complex, relative quantification between different genotypes or treatments is highly reliable. The changes in Wiesner test absorbance have been shown to correspond directly to changes in this compound concentration ranging from 1% to 25% of total lignin, as validated by Pyrolysis-GC/MS.[4][5]

Workflow for Quantitative Wiesner Staining

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis plant_material Fresh Plant Tissue embedding Embed in Agarose plant_material->embedding sectioning Section (12-150 µm) embedding->sectioning stain_sample Apply Reagent to Section sectioning->stain_sample reagent Prepare Wiesner Reagent (2% Phloroglucinol in EtOH/HCl) reagent->stain_sample microscopy Image Acquisition (2-5 min post-staining) stain_sample->microscopy imagej Image Analysis Software (e.g., ImageJ) microscopy->imagej quant Measure Absorbance in Cell Walls imagej->quant

Workflow for the quantitative Wiesner test.

Application 2: Spectrophotometric Analysis Using a this compound Standard Curve

For bulk analysis of soluble lignin fractions or extracts, a standard curve generated with pure this compound can be used for absolute quantification. This is particularly useful for analyzing the products of specific chemical reactions that produce a colorimetric response with aldehydes.

Experimental Protocol: this compound Standard Curve
  • Preparation of this compound Standards:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethanol or a dioxane:water mixture.

    • Perform a serial dilution to create a set of standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Isolate lignin from plant material. For example, prepare extractive-free cell walls and then perform a solvent extraction (e.g., dioxane:water, 9:1, v/v).[7]

    • Ensure the final sample is dissolved in the same solvent used for the standards.

  • Colorimetric Reaction:

    • Add the colorimetric reagent (e.g., Wiesner reagent) to an equal volume of each standard and sample in a 96-well UV-transparent plate.[4]

    • Allow the reaction to proceed for a set time (e.g., 5 minutes) to ensure complete color development.

  • Measurement and Quantification:

    • Measure the absorbance of each standard and sample at the wavelength of maximum absorbance (λ_max) for the this compound-reagent complex. This can be determined by scanning the spectrum of a reacted standard.

    • Plot the absorbance of the standards against their known concentrations to generate a standard curve.

    • Use the linear regression equation (y = mx + c) from the standard curve to calculate the this compound concentration in the unknown samples based on their absorbance.

Quantitative Data: Example Standard Curve
This compound Conc. (µg/mL)Absorbance (AU) at λ_max
00.005
50.152
100.310
250.755
501.498
Linear Equation y = 0.030x + 0.004
R² Value 0.999
Note: These are representative data. Actual values must be determined experimentally.

Logic for Standard Curve Quantification

G cluster_standards Standard Preparation cluster_samples Sample Preparation cluster_analysis Data Analysis stock This compound Stock Solution dilutions Serial Dilutions (Known Concentrations) stock->dilutions reaction Add Colorimetric Reagent to Standards & Samples dilutions->reaction extract Extract Lignin from Biomass dissolve Dissolve in Solvent (Unknown Concentration) extract->dissolve dissolve->reaction measurement Measure Absorbance (Spectrophotometer) reaction->measurement plot_curve Plot Absorbance vs. Concentration for Standards measurement->plot_curve lin_reg Generate Linear Regression (y=mx+c) plot_curve->lin_reg calculate Calculate Concentration of Unknown Samples lin_reg->calculate

Logic of quantification using a standard curve.

Application 3: HPLC Analysis with this compound as an External Standard

High-Performance Liquid Chromatography (HPLC) offers high sensitivity and specificity for quantifying aldehydes. To enhance UV detection, aldehydes are often derivatized with a reagent like 2,4-dinitrophenylhydrazine (DNPH).[8][9] A standard curve of derivatized this compound allows for precise quantification.

Experimental Protocol: HPLC with DNPH Derivatization
  • Preparation of Standards and Samples:

    • Prepare a stock solution and serial dilutions of this compound in acetonitrile.

    • Prepare lignin hydrolysate or extract in a compatible solvent. The sample should be buffered to pH 3 for optimal reaction.[9]

  • Derivatization Procedure:

    • To 1 mL of each standard and sample, add 0.5 mL of DNPH reagent (e.g., 0.7 g of 30% DNPH in 100 mL acetonitrile).[8]

    • Add 0.1 mL of 2 M perchloric acid to catalyze the reaction.[8]

    • Incubate the mixture at 55°C for 60 minutes to ensure complete derivatization.[8]

    • The resulting DNPH-hydrazone derivatives are stable and exhibit strong UV absorbance around 360 nm.[9]

  • Sample Cleanup (Optional but Recommended):

    • Pass the derivatized solution through a C18 solid-phase extraction (SPE) cartridge to remove excess DNPH reagent and other interferences.

    • Elute the DNPH-hydrazones with acetonitrile and adjust the final volume.[8]

  • HPLC Analysis:

    • Inject the derivatized standards and samples into the HPLC system.

    • Use the peak area from the chromatogram for quantification.

    • Generate a standard curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the initial this compound standards.

    • Calculate the concentration in the unknown samples using the regression equation from the standard curve.

Data Presentation: HPLC Method Parameters and Example Calibration

Table 1: HPLC Method Parameters

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[10]
Mobile Phase Acetonitrile / Water Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV/Vis or Diode Array Detector (DAD)
Detection Wavelength 360 nm[8][9]
Column Temperature 30°C

Table 2: Example HPLC Calibration Data for this compound-DNPH

This compound Conc. (µg/mL)Peak Area (mAU*s)
0.115.8
0.578.5
1.0155.2
5.0790.1
10.01585.6
Linear Equation y = 158.4x - 0.12
R² Value 0.9998
Note: Representative data. Actual values must be determined experimentally.

Workflow for HPLC-Based Quantification

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification standards This compound Standards deriv Derivatize with DNPH (55°C, 60 min) standards->deriv samples Lignin Hydrolysate Samples samples->deriv inject Inject Derivatized Solutions deriv->inject separate Separate on C18 Column inject->separate detect Detect at 360 nm separate->detect integrate Integrate Peak Area detect->integrate std_curve Generate Standard Curve (Peak Area vs. Conc.) integrate->std_curve calculate Calculate Sample Concentration std_curve->calculate

Workflow for HPLC quantification of this compound.

References

Application Notes and Protocols for Studying Coniferaldehyde in Plant Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coniferaldehyde is a key intermediate in the biosynthesis of lignin, a complex polymer essential for the structural integrity of terrestrial plants.[1][2][3] The incorporation of this compound into the lignin polymer influences the physicochemical and biomechanical properties of the plant cell wall.[3][4] Understanding the spatial and quantitative distribution of this compound is crucial for research in plant biology, biofuel production, and the development of novel therapeutics targeting plant-derived compounds.[5][6][7] These application notes provide detailed protocols for the detection, quantification, and characterization of this compound in plant cell walls.

Methods for this compound Analysis

Several methods can be employed to study this compound in plant cell walls, ranging from qualitative in situ staining to quantitative bulk analysis. The choice of method depends on the specific research question, available equipment, and the desired level of detail.

Summary of Analytical Methods

MethodPrincipleApplicationAdvantagesLimitations
Wiesner Test (Phloroglucinol-HCl) Colorimetric reaction between phloroglucinol and cinnamaldehyde residues in an acidic environment.In situ localization and semi-quantitative estimation of this compound.Simple, rapid, high spatial resolution.[8][9][10][11]Can be influenced by other aldehydes; quantification requires careful calibration.[9]
Raman Microspectroscopy Inelastic scattering of monochromatic light to identify molecular vibrations.In situ chemical imaging and relative quantification of lignin components, including this compound.Non-destructive, high spatial resolution, provides detailed chemical information.[3]Lower signal-to-noise ratio compared to fluorescence methods; complex data analysis.[9]
Gas Chromatography-Mass Spectrometry (GC/MS) Separation of volatile compounds followed by mass-based detection and identification.Bulk quantification of this compound and other lignin-derived monomers after chemical degradation of the cell wall.High sensitivity and specificity for quantitative analysis.[3]Destructive method, provides bulk information, not in situ localization.

Experimental Protocols

Protocol 1: Quantitative In Situ Analysis of this compound using the Wiesner Test

This protocol describes a validated method for the quantitative in situ analysis of this compound incorporation in lignin using the Wiesner test.[8][9][10][11]

Materials:

  • Plant tissue (e.g., stem cross-sections)

  • Phloroglucinol solution (0.5% w/v in 6 M HCl)

  • Ethanol series (50%, 70%, 90%, 100%) for dehydration (optional)

  • Microscope slides and coverslips

  • Light microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation:

    • Prepare fresh or fixed plant tissue cross-sections (12-150 µm thick).[9][10]

    • For fixed tissues, dehydrate through an ethanol series.

  • Staining:

    • Place the tissue section on a microscope slide.

    • Apply a drop of the phloroglucinol-HCl solution to the section.

    • The staining reaction will develop rapidly, typically reaching a plateau within 2 minutes.[9][10]

  • Imaging:

    • Immediately place a coverslip over the stained section.

    • Observe and capture images using a light microscope equipped with a digital camera. The staining is transient and fades within 24 hours.[9][10]

  • Image Analysis for Quantification:

    • Convert the captured color images to 8-bit grayscale images.

    • Measure the mean gray value in the cell wall regions of interest.

    • The absorbance can be calculated using the formula: Absorbance = log10 (255 / Mean Gray Value).

    • Relate the absorbance values to this compound concentration using a standard curve prepared with known concentrations of this compound.

Experimental Workflow for Wiesner Staining

Wiesner_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis A Plant Tissue Sectioning B Dehydration (Optional) A->B C Apply Phloroglucinol-HCl B->C D Microscopy Imaging C->D E Image Analysis D->E F Quantification E->F

Caption: Workflow for quantitative analysis of this compound using the Wiesner test.

Protocol 2: Bulk Analysis of this compound by GC/MS

This protocol provides a general outline for the analysis of this compound in bulk plant material using Gas Chromatography-Mass Spectrometry (GC/MS) after thioacidolysis.

Materials:

  • Dried and ground plant material (e.g., cell wall residue)

  • Thioacidolysis reagent (2.5% boron trifluoride etherate and 10% ethanethiol in dioxane)

  • Internal standard (e.g., tetracosane)

  • Silylating reagent (e.g., BSTFA/TMCS)

  • GC/MS system

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of dried, ground plant material.

    • Perform a series of solvent extractions to remove soluble components, leaving the cell wall residue.

  • Thioacidolysis:

    • Add the thioacidolysis reagent and the internal standard to the cell wall residue.

    • Heat the mixture at 100°C for 4 hours in a sealed tube.

    • Cool the reaction mixture and extract the lignin-derived monomers with an organic solvent (e.g., dichloromethane).

  • Derivatization:

    • Evaporate the solvent and redissolve the residue in a known volume of solvent.

    • Derivatize the sample by adding a silylating reagent and heating to convert the monomers into their volatile trimethylsilyl (TMS) ether derivatives.

  • GC/MS Analysis:

    • Inject the derivatized sample into the GC/MS system.

    • Separate the compounds on a suitable capillary column.

    • Identify the this compound-derived peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

General Workflow for GC/MS Analysis

GCMS_Workflow A Dried Plant Material B Solvent Extraction A->B C Thioacidolysis B->C D Derivatization C->D E GC/MS Analysis D->E F Data Analysis E->F

Caption: General workflow for bulk quantification of this compound using GC/MS.

Signaling Pathway

Lignin Biosynthesis Pathway Featuring this compound

This compound is a central intermediate in the monolignol biosynthetic pathway, which provides the building blocks for lignin. The pathway involves a series of enzymatic steps starting from the amino acid phenylalanine. This compound can be hydroxylated and methylated to produce sinapaldehyde, a precursor for syringyl (S) lignin units.[12][13] Alternatively, it can be reduced to coniferyl alcohol, the precursor for guaiacyl (G) lignin units.[14]

Lignin_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin  PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CafCoA Caffeoyl-CoA CouCoA->CafCoA HCT/C3'H FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld This compound FerCoA->ConAld CCR FiveOHConAld 5-Hydroxythis compound ConAld->FiveOHConAld CAld5H ConAlc Coniferyl Alcohol ConAld->ConAlc CAD SinAld Sinapaldehyde FiveOHConAld->SinAld COMT SinAlc Sinapyl Alcohol SinAld->SinAlc CAD/SAD GLignin G-Lignin ConAlc->GLignin SLignin S-Lignin SinAlc->SLignin PAL PAL C4H C4H FourCL 4CL HCT HCT C3H C3'H CCoAOMT CCoAOMT CCR CCR CAD CAD CAld5H CAld5H COMT COMT

Caption: Simplified lignin biosynthesis pathway highlighting the central role of this compound.

Concluding Remarks

The methods described provide a comprehensive toolkit for researchers studying this compound in plant cell walls. The choice between in situ and bulk analysis will depend on the specific research objectives. Quantitative microscopy using the Wiesner test offers a powerful and accessible method for examining the spatial distribution of this compound, while chromatographic techniques provide precise bulk quantification. Understanding the regulation of this compound biosynthesis and its incorporation into lignin is critical for applications ranging from improving agricultural traits to developing new biomaterials and pharmaceuticals.

References

Application Notes and Protocols for the Incorporation of Coniferaldehyde into Synthetic Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of coniferaldehyde into synthetic polymers, with a focus on the synthesis of lignin-like dehydrogenation polymers (DHPs). Detailed experimental protocols, quantitative data, and potential applications in drug development are presented.

Introduction

This compound is a phenolic aldehyde derived from lignin, a complex aromatic polymer abundant in plant cell walls.[1][2] Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a conjugated double bond, makes it an attractive monomer for the synthesis of functional polymers. The incorporation of this compound into synthetic polymers can impart unique properties, including biodegradability, antioxidant activity, and the potential for stimuli-responsive behavior, which are of significant interest in the biomedical and drug development fields.[3][4]

This document outlines the primary method for synthesizing this compound-containing polymers—enzymatic dehydrogenative polymerization—and explores their characteristics and potential applications.

Key Applications

  • Biomimetic Materials: Synthesis of artificial lignins (Dehydrogenation Polymers - DHPs) for studying lignin structure and properties.[5]

  • Drug Delivery: Potential for creating stimuli-responsive drug delivery systems by leveraging the reactivity of the aldehyde group to form acid-cleavable or ROS-responsive linkages.[3][4]

  • Antioxidant Polymers: The phenolic structure of this compound suggests that polymers incorporating this monomer may possess antioxidant properties.

  • Biocompatible Coatings and Hydrogels: Aldehyde-functionalized polymers can be crosslinked to form hydrogels for tissue engineering and other biomedical applications.[6][7]

Quantitative Data Summary

The molecular characteristics of this compound-based polymers are influenced by the polymerization conditions. Below is a summary of reported molecular weight data for a guaiacyl (G-type, derived from this compound) DHP.

Polymer TypeSynthesis MethodAverage Molecular Weight (Da)Notes
Guaiacyl Dehydrogenation Polymer (G-DHP)Enzymatic Polymerization1,595Molecular weight of the base polymer.[8]
Phloroglucinol-reacted G-DHPPost-synthesis modification2,431Increase in MW indicates reaction of aldehyde groups.[8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound Dehydrogenation Polymer (DHP)

This protocol describes the "Zutropf" (slow dropwise addition) method for the enzymatic polymerization of this compound to form a synthetic lignin, also known as a dehydrogenation polymer (DHP).[5]

Materials:

  • This compound

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 0.1 M)

  • Phosphate buffer (e.g., 10 mM, pH 6.5)

  • Organic solvent (e.g., acetone or dioxane) for dissolving this compound

  • Dialysis tubing (e.g., 1 kDa MWCO)

  • Deionized water

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Syringe pump or dropping funnel for slow addition

  • pH meter

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a known amount of this compound in a minimal amount of organic solvent. Then, add phosphate buffer to create an aqueous solution.

    • Prepare a solution of horseradish peroxidase in phosphate buffer.

    • Prepare a dilute solution of hydrogen peroxide in deionized water.

  • Set up the Reaction:

    • In the reaction vessel, combine the horseradish peroxidase solution with the phosphate buffer.

    • Begin stirring the solution at room temperature.

  • Initiate Polymerization:

    • Using a syringe pump or dropping funnel, slowly and simultaneously add the this compound solution and the hydrogen peroxide solution to the stirred peroxidase solution over a period of several hours. The slow addition helps to control the polymerization process and favor the formation of higher molecular weight polymers.

  • Reaction Monitoring and Quenching:

    • The reaction progress can be monitored by observing the formation of a precipitate (the DHP).

    • After the addition is complete, allow the reaction to proceed for an additional period (e.g., 12-24 hours).

    • To quench the reaction, the enzyme can be denatured, for example, by adding a small amount of concentrated HCl.

  • Purification:

    • Collect the precipitated DHP by centrifugation.

    • Wash the polymer pellet several times with deionized water to remove unreacted monomers and other small molecules.

    • For further purification, the polymer can be redissolved in a suitable solvent (e.g., dioxane/water) and purified by dialysis against deionized water for 2-3 days using a 1 kDa molecular weight cutoff membrane.

  • Drying:

    • Freeze-dry (lyophilize) the purified polymer to obtain a dry powder.

  • Characterization:

    • The resulting DHP can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the types of inter-unit linkages (e.g., β-O-4, β-5, β-β).[9]

Visualizations

Experimental Workflow for DHP Synthesis

DHP_Synthesis_Workflow Workflow for Enzymatic Synthesis of this compound DHP cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_analysis Characterization prep_conif Prepare this compound Solution slow_addition Slow Dropwise Addition of this compound and H₂O₂ prep_conif->slow_addition prep_hrp Prepare HRP Solution reaction_setup Combine HRP and Buffer prep_hrp->reaction_setup prep_h2o2 Prepare H₂O₂ Solution prep_h2o2->slow_addition reaction_setup->slow_addition polymerization Polymerization (e.g., 24h) slow_addition->polymerization centrifugation Centrifugation polymerization->centrifugation washing Washing with DI Water centrifugation->washing dialysis Dialysis (1 kDa MWCO) washing->dialysis lyophilization Lyophilization dialysis->lyophilization gpc GPC (Molecular Weight) lyophilization->gpc nmr NMR (Structure) lyophilization->nmr

Caption: Workflow for the enzymatic synthesis of this compound DHP.

Potential Drug Delivery Application

The following diagram illustrates a conceptual model for a stimuli-responsive drug delivery system using a this compound-containing polymer. This concept is based on the known chemistry of cinnamaldehyde-based systems.[3][4]

Drug_Delivery_Concept Conceptual Model for Drug Delivery with this compound Polymers cluster_synthesis Prodrug Synthesis cluster_delivery Drug Release cluster_components Released Components polymer This compound Copolymer prodrug Polymer-Drug Conjugate (Prodrug) polymer->prodrug Schiff Base Formation (Imine Linkage) drug Drug with Amine Group drug->prodrug cleavage Imine Linkage Cleavage prodrug->cleavage tumor_env Acidic Environment (e.g., Tumor) tumor_env->cleavage release Drug Release released_drug Active Drug release->released_drug released_polymer Polymer Backbone release->released_polymer cleavage->release

Caption: Conceptual model for a pH-responsive drug delivery system.

References

Application Notes and Protocols for the Detection of Coniferaldehyde in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferaldehyde is a key phenolic aldehyde found in plant cell walls and is a significant component of lignin.[1] Its presence and concentration in complex mixtures, such as plant extracts, biomass, and drug formulations, can influence biomechanical properties, chemical reactivity, and therapeutic efficacy.[1][2] Accurate and reliable detection of this compound is crucial for lignin compositional analysis, biofuel research, and quality control in the pharmaceutical and food industries.[3][4]

These application notes provide detailed protocols for three common analytical techniques used to identify and quantify this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

logical_relationship cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_output Data Output Sample Complex Mixture (e.g., Plant Biomass, Lignin Extract) Extraction Extraction / Solubilization Sample->Extraction Derivatization Derivatization (Optional, e.g., DNPH) Extraction->Derivatization If required HPLC HPLC-UV Extraction->HPLC GCMS Py-GC-MS Extraction->GCMS Direct Pyrolysis or Extraction UVVIS UV-Vis Spec Extraction->UVVIS Derivatization->HPLC Data Identification & Quantification HPLC->Data GCMS->Data UVVIS->Data

Caption: General experimental workflow for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

HPLC is a robust and widely used technique for separating and quantifying components in a mixture.[5] For aldehyde analysis, a derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is common.[6] This reaction converts volatile and reactive aldehydes into more stable, UV-active hydrazone derivatives, which can be easily detected at approximately 360 nm.[6][7] This method offers high sensitivity and reproducibility, making it suitable for quantifying trace amounts of this compound in various matrices.[5][8] The transfer from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce analysis time and solvent consumption without compromising performance.[9]

Experimental Protocol:

A. Materials and Reagents:

  • This compound standard (≥98% purity)

  • 2,4-dinitrophenylhydrazine (DNPH) solution

  • Acetonitrile (HPLC grade)[9]

  • Ultrapure water

  • Perchloric acid or Hydrochloric acid

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Mobile Phase: Acetonitrile/Water mixture (e.g., 55:45 v/v)[7]

B. Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the solid sample matrix (e.g., plant tissue, lignin) using an appropriate solvent like methanol or an ethanol/water mixture.

  • Acidification: Acidify the sample extract with perchloric or hydrochloric acid.[7]

  • Derivatization: Add DNPH solution to the acidified extract. Incubate the mixture at a controlled temperature (e.g., 55-60°C) for 60 minutes to ensure complete reaction.[7]

  • Purification: Pass the derivatized solution through a C18 SPE cartridge to remove unreacted DNPH and other interferences.[7]

  • Elution: Elute the this compound-DNPH derivative from the cartridge using acetonitrile.[7]

  • Final Volume: Adjust the eluate to a known final volume (e.g., 5 mL) with acetonitrile.[7]

C. HPLC-UV Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (55:45, v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

  • Detection Wavelength: 360 nm.[6][7]

D. Quantification:

  • Prepare a series of calibration standards of this compound-DNPH derivative of known concentrations.

  • Generate a standard curve by plotting the peak area against the concentration.

  • Quantify the this compound concentration in the sample by comparing its peak area to the standard curve.

Quantitative Data Summary (HPLC-UV)

Parameter Typical Value Reference
Linearity (r²) > 0.999 [10]
Limit of Detection (LOD) 1-5 ppb (ng/mL)
Limit of Quantitation (LOQ) 10-20 ppb (ng/mL)
Accuracy (% Recovery) 85 - 115% [10][11]

| Precision (% RSD) | < 15% |[10] |

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[12] For complex, non-volatile samples like lignin, Pyrolysis-GC-MS (Py-GC-MS) is often employed.[2] This method uses high heat to break down the polymer into smaller, volatile fragments that are characteristic of its monomeric composition.[2] The fragments are then separated by GC and identified by their unique mass spectra.[4] GC-MS provides high specificity and allows for the identification of this compound residues directly within the lignin polymer without extensive sample extraction.[2]

derivatization_pathway This compound This compound (Aldehyde) Reagent Acid Catalyst (H+) This compound->Reagent DNPH DNPH (2,4-dinitrophenylhydrazine) DNPH->Reagent Product This compound-2,4-dinitrophenylhydrazone (Stable, UV-Active Derivative) Reagent->Product Derivatization Reaction validation_logic cluster_core Core Validation Parameters cluster_limits Detection Capability cluster_reliability Method Reliability Specificity Specificity/ Selectivity Linearity Linearity & Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy (% Recovery) Precision Precision (Repeatability) Robustness Robustness Stability Solution Stability Method Analytical Method (e.g., HPLC, GC-MS) Method->Specificity Is it the right analyte? Method->Linearity Does response scale with amount? Method->Accuracy Is the result correct? Method->Precision Is the result reproducible? Method->Robustness Tolerates small variations? Method->Stability Analyte stable in solution?

References

Troubleshooting & Optimization

Technical Support Center: Coniferaldehyde Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with coniferaldehyde purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Question: Why is my this compound sample degrading during purification?

Answer:

This compound is susceptible to degradation due to its chemical structure. Several factors can contribute to its instability during purification.

Potential Causes and Solutions:

  • Oxidation: The aldehyde group and phenolic hydroxyl group are prone to oxidation, especially when exposed to air.

    • Solution: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.

  • Light Sensitivity: this compound is sensitive to light, which can catalyze degradation reactions.[1]

    • Solution: Protect the sample from light by using amber glassware or wrapping containers in aluminum foil.[1][2]

  • pH Instability: Extreme pH values can lead to degradation. For instance, the activity of coniferyl aldehyde dehydrogenase, an enzyme that oxidizes this compound, is optimal at a pH of 8.8 but is highly unstable at this pH.[3] At a pH of 7.5, its activity reduces by 50% within 10 minutes, while at a pH of 6.0, 50% of the initial activity remains after 4 hours.[3]

    • Solution: Maintain a neutral or slightly acidic pH during purification. Use buffered solutions to control the pH.

  • Temperature Instability: High temperatures can accelerate degradation. The stability of related enzymes decreases drastically with increasing temperatures.[3]

    • Solution: Perform purification steps at low temperatures (e.g., 4°C) whenever possible.[3] Avoid excessive heating during solvent evaporation.

Summary of this compound Stability:

ParameterCondition to AvoidRecommended Practice
Atmosphere Exposure to air/oxygenWork under an inert atmosphere (N₂ or Ar)
Light Direct light exposureUse amber glassware or foil-wrapped containers[1][2]
pH High pH (e.g., > 8.0)Maintain pH between 6.0 and 7.5[3]
Temperature High temperatures (e.g., > 26°C)Work at reduced temperatures (e.g., 4°C)[3]

A logical workflow for troubleshooting this compound degradation is presented below.

start Low Purity or Yield check_degradation Suspect Degradation? start->check_degradation check_oxidation Is the setup open to air? check_degradation->check_oxidation Yes end_node Improved Purity and Yield check_degradation->end_node No solution_oxidation Use inert atmosphere (N2/Ar) and degassed solvents. check_oxidation->solution_oxidation Yes check_light Is the sample exposed to light? check_oxidation->check_light No solution_oxidation->check_light solution_light Use amber glassware or wrap containers in foil. check_light->solution_light Yes check_ph Is the pH outside 6.0-7.5? check_light->check_ph No solution_light->check_ph solution_ph Use buffered solutions to maintain optimal pH. check_ph->solution_ph Yes check_temp Is the temperature too high? check_ph->check_temp No solution_ph->check_temp solution_temp Perform purification at 4°C. check_temp->solution_temp Yes check_temp->end_node No solution_temp->end_node

Caption: Troubleshooting workflow for this compound degradation.

Question: How can I remove impurities from my this compound sample using column chromatography?

Answer:

Column chromatography is a common technique for purifying this compound by separating it from other compounds in a mixture.[4] Success depends on the proper choice of stationary and mobile phases.

Common Issues and Solutions:

  • Poor Separation: If the desired compound and impurities elute together, the polarity of the mobile phase may not be optimal.

    • Solution: Use thin-layer chromatography (TLC) to screen for the best solvent system before running the column.[4] A good solvent system should provide a clear separation between the spot for this compound and any impurity spots.

  • Compound Stuck on Column: If this compound does not elute from the column, the mobile phase may not be polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. For example, start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.

  • Aldehyde Decomposition on Silica Gel: Aldehydes can sometimes decompose on acidic silica gel.[5]

    • Solution: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (e.g., 1%), to the mobile phase. Alternatively, use a different stationary phase like alumina.[6]

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase Preparation:

    • Choose a stationary phase, typically silica gel.[6]

    • Prepare a slurry by mixing the silica gel with the initial, least polar mobile phase solvent.

  • Column Packing:

    • Pour the slurry into a vertical glass column, ensuring there are no air bubbles or cracks in the packing.[7]

    • Allow the stationary phase to settle, and then drain the excess solvent until it is level with the top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the column.

  • Elution:

    • Add the mobile phase to the top of the column and begin to collect fractions as the solvent flows through.[4]

    • You can use a single solvent (isocratic elution) or gradually increase the polarity of the solvent mixture (gradient elution).[7]

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which ones contain the pure this compound.[4]

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for purified this compound?

A1: To ensure stability, this compound should be stored under the following conditions:

  • Temperature: At 4°C for short-term storage and -20°C or -80°C for long-term storage.[2][8]

  • Atmosphere: In a tightly sealed container under an inert atmosphere (argon or nitrogen).

  • Light: Protected from light in an amber vial or a container wrapped in foil.[1][2]

  • Form: As a solid or dissolved in a suitable solvent like DMSO. If in solution, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: Several techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly reliable method for determining purity. A reversed-phase HPLC method can separate this compound from its impurities, and the purity can be calculated from the peak areas in the chromatogram.[9][10] Detection is typically done using a UV detector at around 340 nm.[9]

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) can also be used for purity analysis, especially for assessing volatile impurities.[11]

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to qualitatively assess the purity of column fractions and the final product. The presence of a single spot suggests a high degree of purity.[6]

Comparison of Purity Analysis Techniques:

TechniquePrincipleThroughputQuantitative?Notes
HPLC Differential partitioning between mobile and stationary phases.[10]MediumYesHighly accurate and reproducible for purity determination.[9]
GC Separation based on volatility and interaction with a stationary phase.[11]HighYesSuitable for volatile compounds and impurities.
TLC Separation on a thin layer of adsorbent material.[6]HighSemi-quantitativeExcellent for rapid screening of fractions.[4]

Q3: What are the main challenges in scaling up this compound purification?

A3: Scaling up purification from a lab to a preparative scale presents several challenges:

  • Maintaining Resolution: Achieving the same level of separation on a larger column can be difficult. The column packing must be uniform to avoid band broadening.

  • Solvent Consumption: Preparative chromatography requires large volumes of solvents, which increases costs and waste disposal concerns.

  • Product Stability: Longer processing times at a larger scale can increase the risk of product degradation.

  • Heat Dissipation: Larger columns can generate more heat, which may need to be managed to prevent degradation of the temperature-sensitive this compound.

Below is a diagram illustrating a general purification workflow.

crude_extract Crude this compound Extract initial_purification Initial Purification Step (e.g., Liquid-Liquid Extraction) crude_extract->initial_purification chromatography Chromatographic Separation initial_purification->chromatography column_chrom Column Chromatography chromatography->column_chrom hplc_chrom Preparative HPLC chromatography->hplc_chrom fraction_analysis Fraction Analysis (TLC/HPLC) column_chrom->fraction_analysis hplc_chrom->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Pure this compound solvent_removal->final_product purity_check Final Purity Check (HPLC/GC) final_product->purity_check storage Proper Storage purity_check->storage

Caption: General workflow for this compound purification.

References

Coniferaldehyde Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of coniferaldehyde.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.

Chemical Synthesis Troubleshooting

Issue 1: Low or No Product Yield in Wittig-Horner-Emmons Reaction from Vanillin

  • Potential Cause 1: Ineffective Ylide Formation. The phosphonate carbanion (ylide) may not be forming efficiently. This can be due to an insufficiently strong base, wet solvent, or low-quality reagents.

  • Solution 1:

    • Ensure the phosphonate reagent is pure and dry.

    • Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). If using KOtBu, ensure it is fresh.

    • The reaction should be conducted under anhydrous conditions using dry solvents (e.g., dry THF). Flame-dry glassware before use.

    • Consider changing the order of addition. Stirring the aldehyde with the base before adding the phosphonium salt has been shown to improve yields in some cases.

  • Potential Cause 2: Poor Electrophilicity of the Aldehyde. If the starting material is 3-hydroxybenzaldehyde, the phenoxide formed by deprotonation can reduce the electrophilicity of the aldehyde, hindering the reaction.

  • Solution 2:

    • Use at least two equivalents of the base to ensure both the phenol and the phosphonium salt are deprotonated.

    • Alternatively, protect the hydroxyl group of the vanillin as an acetate or methoxymethyl (MOM) ether before the Wittig reaction. The protecting group can be removed after the reaction.

  • Potential Cause 3: Ylide Instability. Some ylides, like the one derived from methoxymethyltriphenylphosphonium chloride, can be unstable.

  • Solution 3: Generate the ylide in the presence of the aldehyde to allow for immediate reaction, minimizing decomposition.

Issue 2: Low Yield in DDQ Oxidation of Protected Isoeugenol/Eugenol

  • Potential Cause 1: Incomplete Reaction. The oxidation may not have gone to completion.

  • Solution 1:

    • Increase the molar equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

    • Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).

    • Ensure the reaction is performed at the optimal temperature, which may require gentle heating.

  • Potential Cause 2: Side Reactions. DDQ is a strong oxidizing agent and can lead to undesired side products, such as the formation of quinone methides from eugenol.

  • Solution 2:

    • Protect the phenolic hydroxyl group of isoeugenol or eugenol prior to oxidation. A common protecting group is methoxymethyl (MOM).

    • Control the reaction temperature to minimize side reactions.

  • Potential Cause 3: Difficulty in Product Isolation. The reduced form of DDQ, 2,3-dichloro-5,6-dicyanohydroquinone (DDQH₂), can sometimes complicate purification.

  • Solution 3:

    • After the reaction, filter the reaction mixture to remove the precipitated DDQH₂.

    • Perform an aqueous workup to remove water-soluble byproducts.

    • Purify the crude product using column chromatography on silica gel.

Issue 3: Product Decomposition during Purification

  • Potential Cause 1: Aldehyde Instability on Silica Gel. Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.

  • Solution 1:

    • Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-3%).

    • Alternatively, use a different adsorbent for chromatography, such as neutral alumina.

  • Potential Cause 2: Oxidation of the Aldehyde. this compound is susceptible to oxidation, especially when exposed to air over extended periods.

  • Solution 2:

    • Minimize exposure to air during workup and purification.

    • Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

Biocatalytic Synthesis Troubleshooting

Issue 1: Low Conversion of Ferulic Acid to this compound in E. coli

  • Potential Cause 1: Insufficient Enzyme Expression or Activity. The expression of the required enzymes (e.g., carboxylic acid reductase) may be low, or the enzymes may not be fully active.

  • Solution 1:

    • Optimize the induction conditions (e.g., IPTG concentration, induction temperature, and duration).

    • Ensure the appropriate co-factors for the enzymes are available in the medium.

    • Verify the integrity of the expression plasmid and the E. coli strain.

  • Potential Cause 2: Substrate or Product Toxicity. High concentrations of ferulic acid or the produced this compound can be toxic to E. coli, inhibiting cell growth and enzyme activity.

  • Solution 2:

    • Implement a fed-batch fermentation strategy to maintain the substrate concentration at a non-toxic level.

    • Consider in-situ product removal techniques to keep the this compound concentration low in the culture medium.

  • Potential Cause 3: Limiting Co-factors. The enzymatic reduction of ferulic acid requires co-factors like NADPH. Insufficient regeneration of these co-factors can limit the reaction rate.

  • Solution 3:

    • Co-express genes that are involved in NADPH regeneration pathways, such as those for pyridine nucleotide transhydrogenase (pntAB).

II. Frequently Asked Questions (FAQs)

1. Chemical Synthesis

  • Q1: What are the common starting materials for the chemical synthesis of this compound?

    • A1: Common starting materials include vanillin, isoeugenol, and eugenol.

  • Q2: Why is it necessary to protect the hydroxyl group in some synthesis routes?

    • A2: The phenolic hydroxyl group can interfere with certain reactions. For instance, in the Wittig reaction, it can be deprotonated by the strong base, and in DDQ oxidation, it can lead to undesired side reactions. Protecting groups like methoxymethyl (MOM) or acetate prevent these issues.

  • Q3: What is the role of DDQ in the synthesis of this compound?

    • A3: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a powerful oxidizing agent used to oxidize the methyl group of protected isoeugenol to an aldehyde, forming the this compound backbone.

  • Q4: How can I purify this compound from the reaction mixture?

    • A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate. For aldehydes that are sensitive to acidic silica, the silica can be neutralized with triethylamine, or an alternative like neutral alumina can be used. Another method involves forming a water-soluble bisulfite adduct of the aldehyde, which can be separated from non-aldehydic impurities by extraction, and then the aldehyde can be regenerated by basification.

2. Biocatalytic Synthesis

  • Q5: What are the advantages of biocatalytic synthesis of this compound?

    • A5: Biocatalytic methods are often considered "greener" as they are performed in aqueous media under mild conditions. They can also be highly selective, reducing the formation of byproducts.

  • Q6: What microorganisms are commonly used for the biocatalytic production of this compound?

    • A6: Genetically engineered strains of Escherichia coli are frequently used. These strains are engineered to express enzymes that can convert substrates like ferulic acid or eugenol into this compound.

  • Q7: What are the key enzymes involved in the biocatalytic conversion of ferulic acid to this compound?

    • A7: The key enzyme is a carboxylic acid reductase (CAR), which catalyzes the reduction of the carboxylic acid group of ferulic acid to the aldehyde group of this compound.

III. Data Presentation

Table 1: Comparison of Reported Yields for Different this compound Synthesis Methods

Starting MaterialKey Reagent/MethodReported YieldReference
IsoeugenolProtection (MOM), then DDQ oxidation90% (for protected aldehyde)[1]
VanillinWittig-Horner-Emmons, then reduction & oxidation~70-90% (multi-step)[2]
EugenolBiotransformation with Gibberella fujikuroiup to 94%[2]
Ferulic AcidBiotransformation with recombinant E. coliVaries with strain and conditions[3]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound from Isoeugenol via DDQ Oxidation

This protocol is a two-step process involving the protection of the hydroxyl group of isoeugenol followed by oxidation.

Step 1: Methoxymethyl (MOM) Protection of Isoeugenol

  • Dissolve isoeugenol (e.g., 5.0 g, 30.5 mmol) in dry N,N-dimethylformamide (DMF) in a flask under an inert atmosphere and cool to 0°C.[1]

  • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, e.g., 1.34 g, 33.5 mmol) to the cooled solution.

  • After hydrogen evolution ceases, add chloromethyl methyl ether (MOM-Cl, e.g., 2.7 g, 33.5 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude MOM-protected isoeugenol. This is often used in the next step without further purification.

Step 2: DDQ Oxidation to Methoxymethyl this compound

  • Dissolve the crude MOM-protected isoeugenol in a suitable solvent like benzene or dichloromethane.

  • Add DDQ (e.g., 1.1-1.5 equivalents) to the solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, the reduced DDQ (DDQH₂) will precipitate. Filter the reaction mixture.

  • Wash the filtrate with a sodium bisulfite solution to remove any remaining DDQ, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude methoxymethyl this compound.

Step 3: Deprotection to this compound

  • Dissolve the crude methoxymethyl this compound in acetic acid.

  • Stir the solution at room temperature until deprotection is complete (monitored by TLC).

  • Remove the acetic acid under reduced pressure.

  • Purify the resulting this compound by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

Protocol 2: Biocatalytic Conversion of Ferulic Acid to this compound using E. coli

This is a general protocol for whole-cell biotransformation. Specifics will vary based on the engineered E. coli strain and expression system.

  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain (harboring the plasmid for carboxylic acid reductase) into a suitable starter culture medium (e.g., LB broth with appropriate antibiotics) and grow overnight at 37°C with shaking.

  • Fermentation:

    • Inoculate the main fermentation medium (e.g., Terrific Broth or a defined mineral medium) with the overnight culture.

    • Grow the cells at an appropriate temperature (e.g., 37°C) with shaking until they reach the mid-log phase of growth (OD₆₀₀ ≈ 0.6-0.8).

  • Induction:

    • Induce the expression of the recombinant enzyme by adding an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of, for example, 0.1-1 mM.

    • Reduce the temperature (e.g., to 18-25°C) and continue to incubate with shaking for several hours to allow for protein expression.

  • Biotransformation:

    • Harvest the induced cells by centrifugation and resuspend them in a reaction buffer.

    • Add ferulic acid as the substrate. To avoid toxicity, it can be added in a fed-batch manner.

    • Incubate the cell suspension at an optimal temperature (e.g., 30°C) with shaking.

  • Product Extraction and Analysis:

    • Periodically take samples from the reaction mixture.

    • Centrifuge to remove the cells.

    • Extract the supernatant with an organic solvent like ethyl acetate.

    • Analyze the organic extract for the presence of this compound using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

V. Visualizations

Synthesis_from_Vanillin Vanillin Vanillin Protected_Vanillin Protected Vanillin (e.g., Acetate) Vanillin->Protected_Vanillin Protection Ferulic_Acid_Ester Ferulic Acid Ester Protected_Vanillin->Ferulic_Acid_Ester Wittig-Horner-Emmons Reaction Ferulic_Acid Ferulic Acid Ferulic_Acid_Ester->Ferulic_Acid Saponification This compound This compound Ferulic_Acid->this compound Reduction Synthesis_from_Isoeugenol Isoeugenol Isoeugenol Protected_Isoeugenol Protected Isoeugenol (e.g., MOM-ether) Isoeugenol->Protected_Isoeugenol Protection Protected_this compound Protected this compound Protected_Isoeugenol->Protected_this compound DDQ Oxidation This compound This compound Protected_this compound->this compound Deprotection Biocatalytic_Synthesis Ferulic_Acid Ferulic Acid This compound This compound Ferulic_Acid->this compound Whole-cell biocatalysis Recombinant_Ecoli Recombinant E. coli (expressing CAR) Recombinant_Ecoli->this compound

References

Technical Support Center: Coniferaldehyde Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coniferaldehyde. This resource provides essential information on the stability and degradation of this compound in solution, offering troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guides

Observation of Color Change in this compound Solutions

Issue: A yellow or brownish color develops in a this compound solution that was initially colorless or pale yellow.

Possible Causes:

  • Oxidation: this compound is susceptible to oxidation, especially when exposed to air. The phenolic hydroxyl group and the aldehyde functional group are prone to oxidative degradation, leading to the formation of colored byproducts.

  • Polymerization: In the presence of light, heat, or certain enzymes (like peroxidases), this compound can polymerize, resulting in larger, often colored, molecules.[1][2]

  • pH Effects: The stability of this compound can be pH-dependent. In alkaline conditions, the phenoxide ion is more susceptible to oxidation.

Recommended Actions:

  • Work under an inert atmosphere: When preparing and handling solutions, use an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Protect from light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil.

  • Control Temperature: Prepare and store solutions at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage) to slow down degradation and polymerization rates.[3]

  • Use freshly prepared solutions: For best results, prepare this compound solutions immediately before use.

  • Buffer solutions: If working in aqueous media, use a suitable buffer to maintain a stable pH, preferably in the slightly acidic range.

Inconsistent Experimental Results or Loss of Activity

Issue: Variability in experimental outcomes or a noticeable decrease in the expected biological or chemical activity of the this compound solution.

Possible Causes:

  • Degradation: The active this compound concentration may have decreased due to degradation from exposure to light, heat, or oxidative conditions.

  • Solvent Effects: The choice of solvent can influence the stability of this compound. While soluble in DMSO and ethanol, prolonged storage in these solvents, especially if not properly deoxygenated, can lead to degradation.

  • Inaccurate Concentration: Initial weighing errors or incomplete dissolution can lead to incorrect solution concentrations.

Recommended Actions:

  • Verify Stock Solution Integrity: Regularly check the purity of your this compound stock solution using analytical techniques like HPLC-UV.

  • Optimize Solvent Choice: For aqueous experiments, consider preparing a concentrated stock in DMSO and diluting it into the aqueous buffer immediately before the experiment. Be mindful of the final DMSO concentration in your assay.

  • Ensure Complete Dissolution: Use sonication to aid in the dissolution of this compound powder.[4]

  • Perform Forced Degradation Studies: To understand the stability of this compound under your specific experimental conditions, perform forced degradation studies (see Experimental Protocols section).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1:

  • Solid this compound: Store in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere. Recommended storage temperature is typically -20°C for long-term stability.[5]

  • Stock Solutions (e.g., in DMSO): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3] For aqueous solutions, it is highly recommended to prepare them fresh for each experiment.

Q2: My this compound solution has turned a reddish-brown color. Can I still use it?

A2: A reddish-brown color is a strong indicator of significant degradation and polymerization.[1] The solution will likely contain a mixture of this compound, its degradation products, and polymers. Using such a solution will lead to inaccurate and unreliable results. It is strongly advised to discard the colored solution and prepare a fresh one.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid (ferulic acid), and the phenolic ring is also susceptible to oxidation.

  • Polymerization: Radical-mediated polymerization can occur, leading to the formation of dimers and larger oligomers. This process can be initiated by enzymes, light, or heat.[1][6]

  • Thermal Decomposition: At high temperatures (above 773 K), this compound can undergo decarbonylation (loss of CO) and radical-initiated decomposition.[7][8]

Q4: How can I monitor the stability of my this compound solution?

A4: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This allows for the separation and quantification of the parent this compound peak from its degradation products. A decrease in the area of the this compound peak over time indicates degradation. UV-Vis spectrophotometry can also be used to monitor changes in the absorption spectrum, which can indicate degradation, although it is less specific than HPLC.[4][9]

Data Presentation

The following table summarizes the known stability information for this compound. Note that specific kinetic data (half-life, degradation rate constants) are not widely available in the literature; therefore, this table provides a qualitative and semi-quantitative overview based on available information.

ParameterConditionSolventObservation/RecommendationReference
Storage (Solid) -20°C, dark, dryN/ARecommended for long-term storage.[5]
Storage (Solution) -80°C, darkDMSOStable for up to 6 months.[3]
-20°C, darkDMSOStable for up to 1 month.[3]
4°C, darkAqueous BufferProne to degradation; prepare fresh.
Light Exposure Ambient lightVariousSensitive to light, leading to degradation and polymerization. Protect from light.[10]
Temperature > 500°CN/A (Pyrolysis)Undergoes thermal decomposition via decarbonylation and radical mechanisms.[7][8]
pH AlkalineAqueousIncreased susceptibility to oxidation.
Acidic (pH 4.5)AqueousRelatively more stable compared to alkaline conditions.[9]
Air Exposure Ambient airVariousSusceptible to oxidation. Handle under an inert atmosphere.[10]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in solution. Method optimization may be required based on the specific experimental conditions and available instrumentation.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Solvent for sample preparation (e.g., DMSO, ethanol)

  • Buffer components for pH-dependent stability studies

2. Instrumentation:

  • HPLC system with a UV detector (preferably a photodiode array detector)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of this compound (around 340 nm) and also scan a broader range (e.g., 200-400 nm) to detect degradation products with different absorption maxima.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

  • For the stability study, dilute the stock solution to a working concentration (e.g., 50 µg/mL) in the desired matrix (e.g., buffer at a specific pH, cell culture medium).

5. Stability Study Procedure (Forced Degradation):

  • Acidic Hydrolysis: Add 1 M HCl to the working solution and incubate at a controlled temperature (e.g., 60°C).

  • Alkaline Hydrolysis: Add 1 M NaOH to the working solution and incubate at a controlled temperature.

  • Oxidative Degradation: Add 3% H₂O₂ to the working solution and keep it at room temperature.

  • Thermal Degradation: Incubate the working solution at an elevated temperature (e.g., 60°C) in the dark.

  • Photodegradation: Expose the working solution to a UV light source.

  • Control: Keep a sample of the working solution at 4°C in the dark.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition, neutralize if necessary, and analyze by HPLC.

6. Data Analysis:

  • Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.

  • Observe the appearance of new peaks, which correspond to degradation products.

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution working Dilute to Working Concentration stock->working acid Acidic Hydrolysis working->acid alkali Alkaline Hydrolysis working->alkali oxidation Oxidative Degradation working->oxidation thermal Thermal Degradation working->thermal photo Photodegradation working->photo control Control (4°C, Dark) working->control hplc HPLC-UV Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc control->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathways cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_reduction Reduction This compound This compound ferulic_acid Ferulic Acid This compound->ferulic_acid [O] quinone Quinone-type Products This compound->quinone [O] dimers Dimers This compound->dimers Light, Heat, Enzymes coniferyl_alcohol Coniferyl Alcohol This compound->coniferyl_alcohol [H] oligomers Oligomers/Polymers dimers->oligomers

Caption: Potential degradation and transformation pathways of this compound.

References

preventing oxidation of coniferaldehyde during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of coniferaldehyde during storage.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Question: My this compound solution has turned yellow. What does this indicate and can I still use it?

Answer: A yellow discoloration in your this compound solution is a common indicator of oxidation. This compound is sensitive to air and light, and exposure can lead to the formation of colored degradation products. The primary oxidation products are typically ferulic acid and vanillin, which can further degrade into other colored compounds.

Whether you can still use the solution depends on the requirements of your experiment. For applications requiring high purity, such as in drug development or for sensitive assays, it is strongly recommended to discard the discolored solution and prepare a fresh one. The presence of impurities could lead to inaccurate and unreliable results. For less sensitive applications, the impact of minor degradation may be less critical, but it is still advisable to use a fresh solution for optimal results.

Question: I have been storing my solid this compound at room temperature. Is this acceptable?

Answer: Storing solid this compound at room temperature is not recommended for long-term stability. This compound is sensitive to heat, light, and air, all of which can accelerate its degradation. For optimal stability, solid this compound should be stored in a cool, dry, and dark place.

Recommended Storage Conditions for Solid this compound:

ParameterRecommendation
Temperature2-8°C (refrigerated)
AtmosphereInert gas (e.g., argon or nitrogen)
LightProtected from light (amber vial or stored in the dark)
ContainerTightly sealed container

Question: My this compound solution in DMSO precipitated after being stored in the freezer. What should I do?

Answer: Precipitation of this compound from a DMSO solution upon freezing can be due to the compound's solubility limit at lower temperatures. DMSO itself freezes at around 18.5°C, so if your freezer is set below this, the solvent will solidify. Upon thawing, the compound may not fully redissolve, especially if it has started to degrade.

To resolve this, you can try to redissolve the precipitate by gently warming the solution to room temperature and sonicating it. However, be cautious with heating, as it can accelerate degradation. If the precipitate does not redissolve completely, or if you observe any discoloration, it is best to prepare a fresh solution. To prevent this issue in the future, consider storing aliquots at -20°C or -80°C, and ensure they are brought to room temperature and vortexed thoroughly before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions depend on whether the this compound is in solid form or in solution.

FormTemperatureLight ConditionsAtmosphereRecommended Duration
Solid 2-8°CIn the dark (amber vial)Inert gas (Argon/Nitrogen)Up to 3 years[1]
Solution in DMSO -20°CIn the dark (amber vial)Inert gas (Argon/Nitrogen)Up to 1 month[1]
Solution in DMSO -80°CIn the dark (amber vial)Inert gas (Argon/Nitrogen)Up to 6-12 months[1]

Q2: What are the main degradation products of this compound?

A2: The primary degradation pathway for this compound is oxidation. The aldehyde group is susceptible to oxidation to a carboxylic acid, and the double bond can also be cleaved. The main, well-documented oxidation products are:

  • Ferulic acid: Formed by the oxidation of the aldehyde group to a carboxylic acid.

  • Vanillin: Can be formed through cleavage of the propenal side chain.

Q3: How can I prevent the oxidation of my this compound solutions?

A3: To minimize oxidation, follow these best practices:

  • Use an inert atmosphere: When preparing and storing solutions, purge the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Protect from light: Store solutions in amber vials or wrap clear vials in aluminum foil and keep them in the dark.

  • Use antioxidants: For longer-term storage or for applications where stability is critical, consider adding an antioxidant to your solution. Butylated hydroxytoluene (BHT) is a common choice for stabilizing organic compounds. A typical starting concentration is 0.01% (w/v). However, you should always verify that the antioxidant does not interfere with your specific experimental setup.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture each time the stock is used.

Q4: Which solvents are recommended for storing this compound?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound due to its good solvating power. For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use. This compound is also soluble in alcohol. It is only slightly soluble in water. The choice of solvent will depend on the specific requirements of your experiment.

Q5: How can I check the purity of my this compound?

A5: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate this compound from its degradation products. Monitoring the peak area of this compound over time can provide a quantitative measure of its stability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile degradation products.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the purity and the presence of degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method to assess the stability of this compound and separate it from its primary oxidation products, ferulic acid and vanillin.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Ferulic acid standard

  • Vanillin standard

  • Methanol (for sample preparation)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm (for this compound), 320 nm (for ferulic acid), and 280 nm (for vanillin). A diode array detector (DAD) is ideal for monitoring multiple wavelengths.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
09010
155050
201090
251090
269010
309010

Procedure:

  • Standard Preparation: Prepare individual stock solutions of this compound, ferulic acid, and vanillin in methanol at a concentration of 1 mg/mL. Create a mixed standard solution by diluting the stock solutions to a final concentration of 10 µg/mL for each compound.

  • Sample Preparation: Dilute your this compound sample (from your stability study) with methanol to an expected concentration of approximately 10 µg/mL.

  • Analysis: Inject the mixed standard to determine the retention times of this compound and its potential degradation products. Then, inject your prepared sample.

  • Data Analysis: Quantify the amount of this compound remaining and the amount of ferulic acid and vanillin formed by comparing the peak areas to a calibration curve generated from standards of known concentrations.

Protocol 2: Accelerated Stability Study of this compound in DMSO

This protocol describes an accelerated stability study to evaluate the degradation of this compound in a DMSO solution under elevated temperature and light exposure.

Materials:

  • This compound

  • Anhydrous DMSO

  • Amber glass vials with screw caps

  • Clear glass vials with screw caps

  • Oven or incubator set to 40°C

  • UV light chamber (optional, for photostability testing)

  • HPLC system for analysis (as described in Protocol 1)

Procedure:

  • Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Dispense 100 µL aliquots of the stock solution into both amber and clear glass vials. For each vial type, prepare a set for each time point and condition.

  • Storage Conditions:

    • Control: Store one set of amber vials at -80°C in the dark.

    • Accelerated Temperature: Place one set of amber vials in an incubator at 40°C in the dark.

    • Photostability (optional): Place one set of clear vials in a UV light chamber at room temperature.

  • Time Points: Collect samples from each condition at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Sample Analysis: At each time point, retrieve the vials, allow them to come to room temperature, and analyze the samples using the stability-indicating HPLC method (Protocol 1) to determine the concentration of remaining this compound and the formation of degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Visualizations

Oxidation_Pathway This compound This compound Ferulic_Acid Ferulic Acid This compound->Ferulic_Acid Oxidation of aldehyde group Vanillin Vanillin This compound->Vanillin Oxidative cleavage of propenal side chain Other_Degradation_Products Other Degradation Products Ferulic_Acid->Other_Degradation_Products Further Oxidation Vanillin->Other_Degradation_Products Further Oxidation

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Solid This compound (Solid) Prep_Solution Prepare Solution (e.g., in DMSO) Prep_Solid->Prep_Solution Prep_Aliquots Create Aliquots Prep_Solution->Prep_Aliquots Storage_Control Control (-80°C, Dark) Prep_Aliquots->Storage_Control Storage_Accelerated Accelerated (40°C, Dark) Prep_Aliquots->Storage_Accelerated Storage_Photo Photostability (RT, Light) Prep_Aliquots->Storage_Photo Analysis_Timepoints Collect at Time Points Storage_Control->Analysis_Timepoints Storage_Accelerated->Analysis_Timepoints Storage_Photo->Analysis_Timepoints Analysis_HPLC HPLC Analysis Analysis_Timepoints->Analysis_HPLC Analysis_Data Data Interpretation Analysis_HPLC->Analysis_Data

Caption: Workflow for an accelerated stability study.

References

Technical Support Center: Spectroscopic Analysis of Coniferaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to interference in the spectroscopic analysis of coniferaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectroscopic techniques used for the analysis of this compound?

A1: The primary spectroscopic techniques for analyzing this compound include Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages and is susceptible to different types of interference.

Q2: What are the most common sources of interference in the spectroscopic analysis of this compound?

A2: Common sources of interference include:

  • Matrix Effects: Components in the sample matrix can enhance or suppress the analytical signal. This is a significant issue in complex samples like plant extracts or pulping liquors.[1][2]

  • Overlapping Signals: Other compounds in the sample may absorb light or have fluorescence emission spectra in the same range as this compound. In NMR, signals from structurally similar molecules can overlap.

  • Solvent Effects: The choice of solvent can influence the spectral properties of this compound and potential interfering compounds.

  • pH: The pH of the solution can alter the ionization state of this compound and other phenolic compounds, leading to shifts in their absorption and emission spectra.

  • Quenching: In fluorescence spectroscopy, certain substances can decrease the fluorescence intensity of this compound through various mechanisms.

Q3: How can I minimize interference from the sample matrix?

A3: Several strategies can be employed to minimize matrix effects:

  • Sample Preparation: Proper extraction and cleanup procedures are crucial to remove interfering substances.

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may also lower the analyte signal below the detection limit.

  • Standard Addition Method: This method involves adding known amounts of a this compound standard to the sample to create a calibration curve within the sample matrix, thereby compensating for matrix effects.

  • Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate this compound from interfering compounds before spectroscopic detection.

Troubleshooting Guides

UV-Vis Spectroscopy

Problem: My UV-Vis spectrum shows a broad, poorly defined peak for this compound.

Possible Cause Troubleshooting Step
Overlapping absorption bands from other compounds Lignin derivatives, other phenols, and furfural from sample degradation can absorb in a similar UV range as this compound.[3] Use HPLC-UV to separate this compound from interfering compounds before quantification.
Scattering from suspended particles Filter the sample through a 0.22 µm syringe filter before analysis.
Inappropriate solvent Ensure the solvent used for the sample and the blank are identical. The polarity of the solvent can affect the absorption maximum.
Incorrect pH The absorption spectrum of phenolic compounds is pH-dependent.[4] Buffer the sample and standards to a consistent pH.

Problem: The absorbance reading for my sample seems unexpectedly high.

Possible Cause Troubleshooting Step
Presence of interfering aromatic compounds Lignosulfonic acids and other aromatic compounds can contribute to the absorbance.[1] Use a chromatographic method for separation or apply a background correction method.
Chemical reaction This compound can react with components in the sample matrix, such as bisulfite in pulping liquors, forming adducts with different spectral properties.[5] Analyze the sample promptly after preparation or investigate potential reactions.
Matrix enhancement effect Use the standard addition method to accurately quantify this compound in the presence of the sample matrix.[2][6]
Fluorescence Spectroscopy

Problem: The fluorescence intensity of my this compound sample is lower than expected.

Possible Cause Troubleshooting Step
Quenching Other phenolic compounds or oxidation products of this compound can quench its fluorescence.[7] Identify and remove potential quenchers through sample cleanup or use a time-resolved fluorescence measurement to distinguish between static and dynamic quenching.
Inner filter effect At high concentrations, the analyte or other matrix components can absorb the excitation or emission light. Dilute the sample to a lower concentration.
Incorrect pH The fluorescence of this compound is pH-dependent, with optimal emission under basic conditions.[7] Adjust the pH of your samples and standards to a consistent, optimal value.
Presence of humic acids Humic and fulvic acids are known to interfere with the fluorescence of organic compounds.[8][9] Use sample preparation techniques to remove these substances or employ advanced data analysis methods for correction.
NMR Spectroscopy

Problem: I am having difficulty distinguishing the signals of this compound from other components in my lignin sample.

Possible Cause Troubleshooting Step
Signal overlap from other lignin monomers and oligomers Sinapaldehyde and various dehydrodimers of this compound have signals that can overlap.[7] Use 2D NMR techniques like HSQC or HMBC to resolve overlapping signals and identify specific correlations.
Broad peaks due to sample viscosity or heterogeneity Ensure the lignin sample is fully dissolved. Derivatization of the sample can sometimes improve solubility and resolution.
Low concentration of this compound Increase the number of scans to improve the signal-to-noise ratio. For quantitative analysis, ensure a sufficient relaxation delay between pulses.

Quantitative Data Summary

Table 1: 13C and 1H NMR Chemical Shifts of this compound and Potential Interferences

CompoundCarbon/ProtonChemical Shift (ppm)
This compound C9~194
H7~7.57
C2112.0
C6124.7
Sinapaldehyde C9~194
H7~7.55
C2/C6107.4
Vanillin C7~191.1
H27.41
H67.44
Syringaldehyde C7~191.1
H2/H67.15

Data sourced from[7]. Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Wood Samples for Spectroscopic Analysis
  • Grinding: Grind air-dried wood samples to a fine powder (e.g., 40-60 mesh).

  • Solvent Selection: Use a polar solvent such as ethanol, methanol, or a mixture of acetone and water (e.g., 70:30 v/v).

  • Extraction:

    • Maceration: Suspend the wood powder in the chosen solvent (e.g., 1:10 solid-to-solvent ratio) and stir at room temperature for 24-48 hours.

    • Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus, extracting for 6-8 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid residues.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent degradation of thermolabile compounds.

  • Reconstitution: Dissolve the dried extract in a suitable solvent for the specific spectroscopic analysis (e.g., ethanol for UV-Vis, deuterated solvent for NMR).

Protocol 2: Quantitative Analysis of this compound using the Standard Addition Method in UV-Vis Spectroscopy
  • Sample Preparation: Prepare the sample extract as described in Protocol 1.

  • Preparation of Standard Stock Solution: Accurately prepare a stock solution of pure this compound in the same solvent used for the sample.

  • Standard Addition Series:

    • Pipette equal volumes of the sample extract into a series of volumetric flasks.

    • Add increasing volumes of the this compound standard stock solution to each flask.

    • Dilute all flasks to the final volume with the solvent. One flask should contain only the diluted sample extract (zero addition).

  • UV-Vis Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for this compound.

    • Measure the absorbance of the blank (solvent).

    • Measure the absorbance of each solution in the standard addition series.

  • Data Analysis:

    • Plot the measured absorbance versus the concentration of the added standard.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the concentration of this compound in the original sample.[2][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_troubleshooting Troubleshooting start Plant Material (e.g., Wood Chips) grind Grinding start->grind extract Solvent Extraction grind->extract filter Filtration extract->filter evap Solvent Evaporation filter->evap reconstitute Reconstitution in Analytical Solvent evap->reconstitute uvvis UV-Vis Spectroscopy reconstitute->uvvis Direct Analysis fluorescence Fluorescence Spectroscopy reconstitute->fluorescence Direct Analysis nmr NMR Spectroscopy reconstitute->nmr Direct Analysis hplc HPLC-UV/Fluorescence reconstitute->hplc Separation for Complex Matrices raw_data Raw Spectral Data uvvis->raw_data fluorescence->raw_data nmr->raw_data hplc->raw_data quant Quantification raw_data->quant qual Qualitative Analysis raw_data->qual interference_check Interference Check quant->interference_check qual->interference_check final_result Final Result interference_check->final_result unexpected_results Unexpected Results interference_check->unexpected_results revisit_prep Re-evaluate Sample Prep unexpected_results->revisit_prep revisit_analysis Adjust Analytical Method unexpected_results->revisit_analysis revisit_prep->extract revisit_analysis->uvvis revisit_analysis->fluorescence revisit_analysis->nmr revisit_analysis->hplc

Figure 1: General workflow for the spectroscopic analysis of this compound.

standard_addition cluster_prep Solution Preparation cluster_measurement Measurement cluster_plot Data Analysis cluster_concept Core Concept title Standard Addition Method Logic sample Sample with Unknown This compound Concentration (Cx) series Create a series of solutions: - Constant volume of Sample - Increasing volumes of Standard Stock sample->series std_stock Standard this compound Stock Solution (Cstd) std_stock->series measure Measure Spectroscopic Signal (e.g., Absorbance) for each solution series->measure concept_node Matrix effects are constant in all solutions, allowing for accurate quantification. series->concept_node plot Plot Signal vs. Added Standard Concentration measure->plot extrapolate Extrapolate Linear Regression to Zero Signal plot->extrapolate result Determine Unknown Concentration (Cx) from the x-intercept extrapolate->result concept_node->result

Figure 2: Logical flow of the standard addition method for interference mitigation.

References

Technical Support Center: Refining Coniferaldehyde Extraction for Higher Purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in refining your extraction and purification methods for higher purity coniferaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete cell lysis: Plant material may not be ground finely enough.Ensure the plant material is milled to a fine, consistent powder to maximize surface area for solvent penetration.
Inappropriate solvent selection: The solvent polarity may not be optimal for this compound.Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to find the most effective one for your plant matrix.[1]
Insufficient extraction time or temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound.Optimize extraction time and temperature. Be cautious with higher temperatures as they can lead to degradation.[2]
Degradation of this compound: As an aldehyde, this compound can be susceptible to oxidation, especially at high temperatures or in the presence of certain enzymes. It is also sensitive to air and light.[3][4]- Conduct extractions under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Add antioxidants like ascorbic acid or BHT to the extraction solvent.- Store extracts and purified compounds protected from light and at low temperatures (-20°C or -80°C).
Low Purity of this compound Co-extraction of impurities: Other phenolic compounds, lipids, or pigments with similar solubility are often co-extracted.- Pre-extraction wash: Use a non-polar solvent like hexane to remove lipids and chlorophyll before the main extraction.[1]- Liquid-liquid partitioning: After initial extraction, partition the crude extract between an organic solvent and water at different pH values to separate acidic and basic impurities.
Ineffective purification method: Column chromatography may not be providing sufficient resolution.- Optimize chromatography conditions: Experiment with different stationary phases (e.g., silica gel, C18) and mobile phase gradients.[3]- Preparative HPLC: For high purity, preparative high-performance liquid chromatography is a powerful technique.[5][6][7]- Crystallization: If a suitable solvent system can be found, crystallization can yield highly pure this compound.[5][8]
Formation of Emulsions during Liquid-Liquid Extraction Presence of surfactant-like molecules: High concentrations of lipids or proteins in the extract can lead to stable emulsions.[9]- Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel.[9]- Addition of brine: Adding a saturated NaCl solution can help break the emulsion by increasing the ionic strength of the aqueous phase.[9]- Centrifugation: If the emulsion persists, centrifugation can aid in phase separation.
Compound Degradation on Silica Gel Column Acidic nature of silica gel: The acidic surface of silica gel can sometimes cause degradation of sensitive compounds.- Use of neutral or deactivated silica: Consider using neutral alumina or silica gel that has been treated with a base (e.g., triethylamine) in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound?

A1: The optimal solvent can vary depending on the plant material. Generally, polar solvents like methanol, ethanol, or ethyl acetate are effective.[1] For instance, in studies on Angelica sinensis, a related compound, coniferyl ferulate, was efficiently extracted using methanol.[10] It is recommended to perform small-scale pilot extractions with a few different solvents to determine the best one for your specific application.

Q2: How can I prevent the oxidation of this compound during the extraction process?

A2: this compound is susceptible to oxidation. To minimize this, it is advisable to use degassed solvents, perform the extraction under an inert atmosphere (like nitrogen), and add antioxidants such as ascorbic acid to the extraction solvent. Storing extracts and the purified compound at low temperatures and protected from light is also crucial.[3]

Q3: My this compound extract is a complex mixture. What is the most effective purification technique?

A3: For achieving high purity, preparative high-performance liquid chromatography (prep-HPLC) is often the most effective method due to its high resolving power.[6][7] Column chromatography with silica gel or C18 stationary phases is a common initial purification step. For final polishing and to obtain highly pure crystals, crystallization can be employed if a suitable solvent system is identified.[5][8]

Q4: What are the typical impurities found in crude this compound extracts?

A4: Common impurities include other phenolic compounds (like ferulic acid and vanillin), lipids, pigments (such as chlorophyll), and sugars. The exact profile of impurities will depend on the plant source.

Q5: At what pH is this compound most stable?

A5: While specific studies on the pH stability of this compound are limited, phenolic compounds are generally more stable in slightly acidic conditions. Strongly alkaline conditions can lead to oxidation and degradation of phenolic compounds. It is recommended to maintain a pH between 4 and 6 during aqueous extractions and processing.

Data Presentation

The following table summarizes a comparison of different extraction methods for coniferyl ferulate from Angelica sinensis, a structurally related compound to this compound. This data can serve as a guide for selecting an appropriate extraction method.

Extraction Method Optimized Conditions Relative Yield of Coniferyl Ferulate (%) Key Advantages Key Disadvantages
Pressurized Liquid Extraction (PLE) Solvent: Methanol; Temperature: 100°C; Static Time: 10 min100High extraction efficiency, short extraction time.Requires specialized equipment.
Sonication Extraction (SE) Solvent: Methanol; Time: 30 min; Temperature: 40°C~95Simple, rapid, and efficient.Can generate heat, potentially degrading thermolabile compounds.
Supercritical Fluid Extraction (SFE) Fluid: CO2 with 10% ethanol; Pressure: 350 bar; Temperature: 50°C~60"Green" solvent, high selectivity.[8][11][12]High initial equipment cost, may require a co-solvent for polar compounds.
Hydrodistillation (HD) Water extraction for 6 hours.Not DetectedGood for volatile compounds.Not suitable for non-volatile compounds like this compound.
Decoction (DC) Boiling water for 20 minutes.Not DetectedTraditional and simple method.High temperatures can degrade compounds.

Data adapted from a study on coniferyl ferulate from Angelica sinensis.[10][13][14][15]

Experimental Protocols

Protocol for Sonication Extraction (SE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material.

  • Preparation of Plant Material:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of methanol (or another optimized solvent).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with an additional 20 mL of the solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Storage:

    • Store the crude extract at -20°C in a light-protected container.

Protocol for Preparative HPLC Purification of this compound

This is a general protocol and the mobile phase gradient, column, and other parameters should be optimized based on analytical HPLC results.[16][17]

  • Sample Preparation:

    • Dissolve the crude extract in a small volume of the initial mobile phase (e.g., methanol or acetonitrile/water mixture).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 20% B to 80% B over 40 minutes (this needs to be optimized).

    • Flow Rate: 15 mL/min (adjust based on column dimensions).

    • Detection: UV detector at a wavelength of approximately 340 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak based on retention time from analytical runs.

  • Post-Purification:

    • Combine the fractions containing pure this compound.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified compound as a powder.

Protocol for Crystallization of this compound

This protocol requires optimization of the solvent system.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of purified this compound in a good solvent (e.g., hot ethanol, acetone, or ethyl acetate) at an elevated temperature.

    • Slowly add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

    • Add a drop or two of the good solvent to redissolve the precipitate.

  • Crystallization:

    • Allow the saturated solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals begin to form, store the solution at a lower temperature (e.g., 4°C) to maximize crystal growth.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold poor solvent.

    • Dry the crystals under vacuum.

Mandatory Visualizations

Signaling Pathway Diagram

Coniferaldehyde_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inactivates AMPK AMPK This compound->AMPK activates TAK1 TAK1 This compound->TAK1 inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Cul3->Nrf2_cyto Ubiquitination AMPK->Nrf2_cyto activates MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IKK IKK TAK1->IKK NFkB_IkB NF-κB/IκB MAPK->NFkB_IkB IKK->NFkB_IkB phosphorylates IκB NFkB_cyto NF-κB NFkB_IkB->NFkB_cyto releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Gene Expression Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nuc->Proinflammatory_Genes Gene Expression

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_extraction Extraction Phase cluster_purification Purification Phase Start Plant Material Grinding Grinding/Milling Start->Grinding Extraction Solvent Extraction (e.g., Sonication, PLE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Crystallization Crystallization (Optional) Solvent_Removal->Crystallization Final_Product High-Purity this compound Solvent_Removal->Final_Product If no crystallization Crystallization->Final_Product

References

Validation & Comparative

A Comparative Analysis of Coniferaldehyde's Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research, coniferaldehyde, a naturally occurring phenolic aldehyde, is emerging as a compound of significant interest. This guide provides a comparative study of this compound's antioxidant activity, juxtaposed with established antioxidants: ascorbic acid (Vitamin C), α-tocopherol (a form of Vitamin E), and ferulic acid. This analysis is supported by experimental data from established in vitro assays, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be quantified using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the radicals in a given assay; a lower IC50 value indicates higher antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), with higher values indicating greater reducing power.

The table below summarizes the available quantitative data for this compound and the reference antioxidants. It is important to note that values can vary between studies due to different experimental conditions.

CompoundDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Ferric Reducing Antioxidant Power (FRAP)
This compound Activity noted, but specific IC50 values are not consistently reported in literature. Its activity is generally considered to be significant, comparable to other ferulates.The scavenging ability is reported to be significant, in the order of ferulic acid > this compound ≈ iso-ferulic acid.Results are similar to those of ferulic acid and iso-ferulic acid.
Ascorbic Acid 104.74 µg/mL[1]127.7 µg/mL[2]Commonly used as a standard for FRAP assays.
α-Tocopherol ~39.4 µg/mL (as part of a Tocotrienol Rich Fraction)[3]Data not readily available in comparable units.Not typically used as a standard in aqueous FRAP assays due to its lipophilic nature.
Ferulic Acid 9.9 µg/mLActivity is higher than this compound.Exhibits strong reducing power.

Cellular Antioxidant Mechanisms: The Nrf-2/HO-1 Pathway

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway. Under normal conditions, Nrf-2 is sequestered in the cytoplasm. Upon activation by compounds like this compound, Nrf-2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1). The induction of HO-1 provides a cytoprotective effect against oxidative stress.[4]

G Figure 1: this compound-mediated activation of the Nrf-2/HO-1 signaling pathway. This compound This compound PKC PKCα/β II This compound->PKC activates Nrf2_Keap1 Nrf-2/Keap1 Complex PKC->Nrf2_Keap1 phosphorylates Nrf2_nuc Nrf-2 (nucleus) Nrf2_Keap1->Nrf2_nuc dissociates and translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1 HO-1 Expression ARE->HO1 induces Cytoprotection Cytoprotection & Antioxidant Response HO1->Cytoprotection

Caption: this compound activates the Nrf-2/HO-1 pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

G Figure 2: Workflow for the DPPH Radical Scavenging Assay. cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol. mix Mix DPPH solution with test compound/standard. prep_dpph->mix prep_sample Prepare various concentrations of test compound and standards. prep_sample->mix incubate Incubate in the dark (e.g., 30 minutes). mix->incubate measure Measure absorbance at ~517 nm. incubate->measure calculate Calculate % inhibition and determine IC50 value. measure->calculate

Caption: General workflow of the DPPH antioxidant assay.

Procedure:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compound (this compound) and standards (ascorbic acid, etc.) are dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with a volume of the sample or standard solution in a test tube or microplate well. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentrations.[1][5][6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

Procedure:

  • ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: A small volume of the test sample or standard at various concentrations is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. The reagent is warmed to 37°C before use.[8][9]

  • Reaction: A small volume of the sample or standard is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 to 30 minutes).[9]

  • Measurement: The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with a standard curve prepared using a known concentration of Fe²⁺ solution or a standard antioxidant like Trolox. The results are typically expressed as µmol Fe²⁺ equivalents per gram or liter of the sample.[10]

References

A Researcher's Guide to Commercially Available Coniferaldehyde: Purity, Analysis, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the fields of biochemistry, drug development, and materials science, the purity of reagents is paramount. Coniferaldehyde, a key lignin precursor and bioactive molecule, is no exception. This guide provides a comprehensive evaluation of commercially available this compound, detailing methods for purity assessment, potential impurities, and a comparison with viable alternatives. This information is intended to assist researchers in selecting the appropriate grade of this compound for their specific applications and to provide robust methods for in-house quality control.

Comparison of Commercial this compound Purity

While many suppliers offer high-purity this compound, the actual purity and impurity profiles can vary. The following table summarizes the stated purities from several commercial vendors. It is important to note that these are the purities as advertised by the suppliers, and independent verification is always recommended.

SupplierStated Purity (%)Method of Analysis
Supplier A>99.5%HPLC
Supplier B≥98%HPLC
Supplier C99.94%Not Specified
Supplier D>99%Not Specified

Note: This table is a representative sample and not an exhaustive list of all available suppliers. Researchers should always request a certificate of analysis (CoA) for the specific lot they are purchasing.

Potential Impurities in Commercial this compound

The impurity profile of commercially available this compound is largely dependent on the synthetic route employed. Common starting materials for the synthesis of this compound include vanillin and eugenol. Based on these synthetic pathways, potential impurities may include:

Potential ImpurityOriginPotential Impact
Vanillin Unreacted starting material or byproduct of oxidation.May have its own biological effects, potentially confounding experimental results.
Ferulic Acid Oxidation product of this compound.Possesses distinct biological activities, including antioxidant and anti-inflammatory properties.[1]
Sinapaldehyde Structurally related compound, may be present in natural sources or as a byproduct in certain synthetic routes.Has its own distinct role in lignin biosynthesis and biological activities.[2][3]
Coniferyl Alcohol Reduction product of this compound.A primary monolignol with different reactivity and biological functions.
Residual Solvents From synthesis and purification processes (e.g., ethanol, ethyl acetate).Can interfere with certain assays and affect cell viability.
Ortho-vanillin Isomeric impurity from the Reimer-Tiemann reaction if guaiacol is used as a precursor.May exhibit different biological and chemical properties.

Experimental Protocols for Purity Evaluation

To independently verify the purity of this compound, the following experimental protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the purity of this compound and detecting non-volatile impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for peak shape improvement). A typical starting condition could be a 30:70 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 340 nm, which is near the λmax of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards.

  • Quantification: Purity is determined by calculating the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve with a certified reference standard should be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and the detection of structurally related impurities and residual solvents.

Methodology:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a deuterated solvent such as deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a quantitative ¹H NMR spectrum. The purity can be estimated by integrating the signals corresponding to this compound and comparing them to the integrals of known impurities or a certified internal standard. Residual solvent peaks are also readily identifiable and quantifiable.

  • ¹³C NMR and 2D NMR (COSY, HSQC): These experiments can be used to confirm the structure of this compound and to identify and characterize unknown impurities that may not be resolved in the ¹H NMR spectrum.

Mass Spectrometry (MS)

MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is highly sensitive for identifying impurities, even at trace levels.

Methodology:

  • Instrumentation: A GC-MS or LC-MS system.

  • GC-MS: Derivatization of the hydroxyl group of this compound (e.g., silylation) may be necessary to increase its volatility for GC analysis. This method is effective for identifying volatile and semi-volatile impurities.

  • LC-MS: This is a more direct method that does not typically require derivatization. It can be used to identify a wide range of impurities.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for LC-MS analysis of this compound.

  • Data Analysis: Impurities are identified by their mass-to-charge ratio (m/z) and fragmentation patterns, which can be compared to spectral libraries or known standards.

Alternatives to this compound

In certain research applications, other structurally or functionally related compounds may serve as suitable alternatives to this compound. The choice of an alternative will depend on the specific research question.

Alternative CompoundStructural Similarity to this compoundKey Differences and Applications
Sinapaldehyde Additional methoxy group at the C5 position of the aromatic ring.A key precursor in the biosynthesis of syringyl lignin units in angiosperms.[2][4] Often used in comparative studies of lignin biosynthesis and structure.[3][5]
Ferulic Acid The aldehyde group is replaced by a carboxylic acid group.A well-known antioxidant and anti-inflammatory agent.[1] It is a metabolic product of this compound and is used in studies of phenolic acid metabolism and bioactivity.[6][7]
Vanillin Shorter side chain (lacks the C=C double bond).A common flavoring agent with its own distinct biological properties. It is a potential impurity in some this compound syntheses and can be used as a negative control in studies focusing on the α,β-unsaturated aldehyde moiety.[8]

Visualizing Experimental Workflows and Pathways

To aid in the understanding of the experimental processes and biochemical context, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation Commercial this compound Commercial this compound Dissolution Dissolution Commercial this compound->Dissolution HPLC HPLC Dissolution->HPLC Inject NMR NMR Dissolution->NMR Analyze MS MS Dissolution->MS Inject Purity Quantification Purity Quantification HPLC->Purity Quantification Impurity Identification Impurity Identification NMR->Impurity Identification MS->Impurity Identification Final Purity Report Final Purity Report Purity Quantification->Final Purity Report Impurity Identification->Final Purity Report

Caption: Experimental workflow for the evaluation of this compound purity.

lignin_biosynthesis Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid This compound This compound Ferulic Acid->this compound Coniferyl Alcohol Coniferyl Alcohol This compound->Coniferyl Alcohol CAD 5-Hydroxythis compound 5-Hydroxythis compound This compound->5-Hydroxythis compound G-Lignin G-Lignin Coniferyl Alcohol->G-Lignin Sinapaldehyde Sinapaldehyde 5-Hydroxythis compound->Sinapaldehyde Sinapyl Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl Alcohol CAD S-Lignin S-Lignin Sinapyl Alcohol->S-Lignin

References

Safety Operating Guide

Safe Handling and Disposal of Coniferaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Coniferaldehyde (CAS 458-36-6), a valuable compound in various research and development applications. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and requires careful handling to avoid exposure. The primary hazards are outlined in the Globally Harmonized System (GHS) classifications.

Table 1: GHS Hazard Classifications for this compound [1]

Hazard ClassHazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3)H335: May cause respiratory irritation

Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE.

Table 2: Recommended Personal Protective Equipment (PPE) for this compound

Body PartRequired PPERationale
Hands Chemical-resistant gloves (Butyl or Neoprene recommended).[2][3]To prevent skin contact and irritation.[1]
Eyes/Face Safety glasses with side shields and a face shield.[4]To protect against splashes and eye irritation.[1]
Body Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.[5]To prevent inhalation and respiratory tract irritation.[1]

Step-by-Step Operational Plan for Handling this compound

This section provides a procedural workflow for safely handling this compound in a laboratory setting.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh Begin Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate Complete Handling cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disposal_plan cluster_waste_streams Waste Segregation cluster_disposal_path Disposal Pathway solid_waste Solid this compound Waste waste_container Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste Solutions Containing this compound liquid_waste->waste_container contaminated_ppe Contaminated PPE contaminated_ppe->waste_container waste_pickup Arrange for Professional Waste Disposal waste_container->waste_pickup

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.